Ac-Arg-Gly-Lys-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C26H38N8O6 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1 |
InChI Key |
XJIGHDDAHNVJTC-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Ac-Arg-Gly-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC). It details its discovery as a critical component of a coupled-enzyme assay for histone deacetylase (HDAC) activity, provides a detailed protocol for its chemical synthesis via solid-phase peptide synthesis, and outlines its application in a widely used fluorometric HDAC assay. Furthermore, this guide presents quantitative data on related trypsin substrates to provide a kinetic context for its enzymatic cleavage and illustrates the broader biological relevance by depicting the role of HDACs in the NF-κB signaling pathway.
Discovery and Rationale
The discovery of this compound is intrinsically linked to the development of a sensitive, continuous, and high-throughput assay for histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them important therapeutic targets.
The core innovation was the design of a two-step enzymatic assay. This assay utilizes a specifically designed substrate, Acetyl-Arginyl-Glycyl-Nε-acetyllysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC), which is not a substrate for proteases.
The assay principle is as follows:
-
Deacetylation by HDAC: In the first step, an HDAC enzyme removes the ε-acetyl group from the lysine residue of Ac-Arg-Gly-Lys(Ac)-AMC.
-
Proteolytic Cleavage by Trypsin: The product of the HDAC reaction, this compound, becomes a substrate for the serine protease trypsin. Trypsin specifically cleaves the peptide bond on the C-terminal side of lysine and arginine residues.
-
Fluorescence Generation: The cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group results in the release of the highly fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the HDAC activity.
This compound, therefore, serves as the fluorogenic reporter component in this coupled assay. The choice of the "Arg-Gly-Lys" sequence was rational, as the presence of both arginine and lysine provides efficient recognition and cleavage sites for trypsin, ensuring a robust and sensitive detection system.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amidation)
-
Amino Acids (Fmoc-protected):
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
N-terminal Acetylation Reagent: Acetic anhydride
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Synthesis Protocol
The following is a generalized step-by-step protocol for the manual synthesis of this compound.
| Step | Procedure | Description |
| 1 | Resin Swelling | Swell Rink Amide resin in DMF for 30-60 minutes in a reaction vessel. |
| 2 | Fmoc Deprotection | Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM. |
| 3 | First Amino Acid Coupling (Lysine) | Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. |
| 4 | Fmoc Deprotection | Repeat step 2 to remove the Fmoc group from the newly coupled lysine. |
| 5 | Second Amino Acid Coupling (Glycine) | Couple Fmoc-Gly-OH using the same procedure as in step 3. |
| 6 | Fmoc Deprotection | Repeat step 2. |
| 7 | Third Amino Acid Coupling (Arginine) | Couple Fmoc-Arg(Pbf)-OH using the same procedure as in step 3. |
| 8 | Fmoc Deprotection | Repeat step 2. |
| 9 | N-terminal Acetylation | Treat the resin-bound peptide with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour. Wash the resin with DMF and DCM. |
| 10 | Cleavage and Deprotection | Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. |
| 11 | Peptide Precipitation and Purification | Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC. |
| 12 | Lyophilization and Characterization | Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity by mass spectrometry and analytical HPLC. |
Quantitative Data
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-Gln-Ala-Arg-MCA | 5.99 | 587.8 | 9.81 x 10⁷ | --INVALID-LINK-- |
| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | 34 | 40 | 1.17 x 10⁶ | --INVALID-LINK-- |
| Z-Gly-Gly-Arg-AMC | - | - | - | Commonly used, but specific kinetic data not consistently reported |
Note: The kcat value for Boc-Gln-Ala-Arg-MCA was calculated from the provided Vmax (35270 nmol/L·min⁻¹) and enzyme concentration (10 nmol/L).
Experimental Protocols: Fluorometric HDAC Assay
This protocol describes a typical two-step fluorometric assay for measuring HDAC activity in vitro.
Reagents and Materials
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
HDAC Enzyme: Purified HDAC1, HDAC2, HDAC3, etc.
-
Substrate: Ac-Arg-Gly-Lys(Ac)-AMC (e.g., 10 mM stock in DMSO)
-
Control Peptide: this compound (e.g., 10 mM stock in DMSO)
-
Developer Solution: Trypsin (e.g., 1 mg/mL in HDAC Assay Buffer) and an HDAC inhibitor (e.g., Trichostatin A, TSA, to stop the HDAC reaction)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Assay Procedure
-
Prepare Reactions: In a 96-well black microplate, prepare the following reactions in duplicate or triplicate:
-
Enzyme Reaction: HDAC Assay Buffer, HDAC enzyme, and test compound (inhibitor or vehicle control).
-
No Enzyme Control: HDAC Assay Buffer and vehicle control.
-
Positive Control for Trypsin Activity: HDAC Assay Buffer and this compound.
-
-
Initiate HDAC Reaction: Add Ac-Arg-Gly-Lys(Ac)-AMC to all wells except the positive control for trypsin activity. The final substrate concentration is typically in the range of 10-50 µM.
-
Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop HDAC Reaction and Initiate Trypsin Cleavage: Add the Developer Solution (containing trypsin and an HDAC inhibitor) to all wells.
-
Incubate: Incubate the plate at room temperature or 37°C for 10-30 minutes to allow for the cleavage of this compound by trypsin.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (No Enzyme Control) from all readings. Calculate the percent inhibition for test compounds relative to the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
Role of HDACs in the NF-κB Signaling Pathway
Histone deacetylases are critical regulators of various signaling pathways, including the NF-κB pathway, which is a master regulator of inflammation, immunity, and cell survival. The acetylation status of key proteins in this pathway, including the p65 subunit of NF-κB, influences its transcriptional activity. HDACs can deacetylate p65, thereby modulating the expression of NF-κB target genes.
Caption: Role of HDAC in modulating NF-κB signaling.
Experimental Workflow for the Two-Step HDAC Assay
The following diagram illustrates the logical flow of the experimental procedure for determining HDAC activity using the Ac-Arg-Gly-Lys(Ac)-AMC substrate.
Caption: Workflow for the two-step fluorometric HDAC assay.
Conclusion
This compound is a cleverly designed fluorogenic peptide that has become an invaluable tool for the study of histone deacetylase activity. Its discovery and application in a coupled-enzyme assay have significantly facilitated high-throughput screening for HDAC inhibitors, which are of great interest in drug development. The straightforward solid-phase synthesis of this peptide makes it readily accessible for research purposes. Understanding the principles of its synthesis and application, as outlined in this guide, is essential for researchers working in the fields of epigenetics, drug discovery, and molecular biology.
Unveiling Enzyme Activity: A Technical Guide to the Ac-Arg-Gly-Lys(Ac)-AMC Substrate System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility and specificity of the fluorogenic peptide substrate Ac-Arg-Gly-Lys(Ac)-AMC. Contrary to its sequence suggesting a broad protease substrate, its primary and well-established application lies in the sensitive detection of histone deacetylase (HDAC) activity through a clever, two-step enzymatic assay. This document provides a comprehensive overview of the substrate's mechanism, detailed experimental protocols, relevant kinetic data for the enzymes involved, and logical diagrams to illustrate the underlying biochemical processes.
Core Principle: A Two-Stage Reporter System for HDAC Activity
The substrate Ac-Arg-Gly-Lys(Ac)-AMC is specifically designed to be a highly sensitive reporter for the activity of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. The workflow is not a direct cleavage of the peptide by a protease of interest. Instead, it is a coupled enzymatic reaction:
-
Deacetylation by HDACs: In the first step, an HDAC enzyme recognizes the acetylated lysine residue (Lys(Ac)) within the peptide sequence. The HDAC catalyzes the removal of the acetyl group, yielding Ac-Arg-Gly-Lys-AMC.[1][2]
-
Proteolytic Cleavage by Trypsin: The product of the HDAC reaction, now containing a free lysine, becomes a substrate for a developing enzyme, typically trypsin. Trypsin efficiently cleaves the peptide bond on the C-terminal side of lysine, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2]
The measured increase in fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the activity of the HDAC enzyme. The acetyl group on the lysine effectively "masks" the substrate from trypsin, ensuring that fluorescence is only generated after successful deacetylation by an HDAC.[3]
Quantitative Data Presentation
The efficiency of this assay system is dependent on the kinetic parameters of both the HDAC and the developing protease (trypsin). Below are tables summarizing relevant kinetic data. Note that data for the exact Ac-Arg-Gly-Lys(Ac)-AMC substrate is not available for all HDAC isotypes; therefore, data for analogous substrates are provided for comparative purposes.
Table 1: Kinetic Parameters of Various HDACs with Fluorogenic Substrates
| HDAC Isotype | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | N/A | N/A | [4] |
| HDAC3/NCoR2 | Ac-Leu-Gly-Lys(Ac)-AMC | 11 ± 1 | 0.20 ± 0.01 | 18,000 | [5] |
| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3,820 | [6] |
| HDAC8 | Ac-RHKK(Ac)-AMC | 1,000 | N/A | 2,000 | [7] |
N/A: Data not available in the cited source.
Table 2: Kinetic Parameters of Trypsin with Various Lys/Arg-AMC Substrates
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Tos-Gly-Pro-Lys-AMC | 4.7 | 51.7 | 11,000,000 | |
| Boc-Gln-Ala-Arg-AMC | 9.1 | 0.7 | 77,000 | [8] |
| Z-Lys-pNA* | 42.4 - 24.0 | N/A | N/A | [9] |
*Note: pNA (p-nitroanilide) is a colorimetric leaving group, analogous to the fluorogenic AMC.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro HDAC activity assay using Ac-Arg-Gly-Lys(Ac)-AMC.
Reagent Preparation
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Prepare fresh and keep on ice.
-
Substrate Stock Solution: Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
HDAC Enzyme Dilution: Dilute the HDAC enzyme stock to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Trypsin/Developer Solution: Prepare a solution of trypsin in HDAC Assay Buffer. A final concentration of 0.4 mg/mL is common. To stop the HDAC reaction simultaneously, a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) can be added to this solution at a final concentration of 2 µM.
Assay Procedure (96-well plate format)
-
Enzyme Addition: To each well of a black, flat-bottom 96-well plate, add 40 µL of HDAC Assay Buffer. Add 10 µL of the diluted HDAC enzyme solution. For negative controls, add 10 µL of HDAC Assay Buffer instead.
-
Inhibitor Addition (Optional): If screening for inhibitors, add 5 µL of the test compound diluted in assay buffer (with a final DMSO concentration of <1%). For control wells, add 5 µL of the same buffer/DMSO vehicle. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 5 µL of the Ac-Arg-Gly-Lys(Ac)-AMC substrate, diluted from the stock to a working concentration in assay buffer. The final substrate concentration should ideally be at or below the KM value.
-
HDAC Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization based on the specific activity of the HDAC enzyme.
-
Development Step: Stop the HDAC reaction and initiate the fluorescence development by adding 50 µL of the Trypsin/Developer Solution to each well.
-
Development Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate by trypsin.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at approximately 355-360 nm and emission at 460 nm.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow of the two-step HDAC activity assay.
Caption: Schechter-Berger model of protease-substrate interaction.
Alternative Approaches for Protease Substrate Specificity
While Ac-Arg-Gly-Lys(Ac)-AMC is not suitable for general protease profiling, numerous alternative methods exist for this purpose. The use of combinatorial fluorogenic substrate libraries is a powerful technique to rapidly determine the substrate specificity of a protease.[10] These libraries consist of a multitude of peptide sequences coupled to a fluorogenic leaving group like AMC, allowing for high-throughput screening to identify optimal cleavage sequences. This approach provides a detailed "fingerprint" of a protease's activity that can be invaluable for designing specific substrates and potent inhibitors.
References
- 1. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
The Science of Light and Life: An In-depth Technical Guide to Fluorogenic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, proteases stand out as a critical class of enzymes. Their role as precise molecular scissors, cleaving peptide bonds to regulate a vast array of physiological and pathological processes, makes them compelling targets for therapeutic intervention. Understanding and quantifying protease activity is paramount, and among the most sensitive and widely adopted tools for this purpose are fluorogenic protease substrates. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful reagents.
Core Principles: Unmasking the Light
Fluorogenic protease substrates are synthetic peptides that are intrinsically non-fluorescent or exhibit very low fluorescence. However, upon cleavage by a specific protease, they release a fluorophore, resulting in a measurable increase in fluorescence intensity. This "turn-on" mechanism provides a direct and sensitive readout of enzymatic activity. The design of these substrates hinges on two primary principles:
-
FRET (Förster Resonance Energy Transfer): In this design, the peptide substrate is dual-labeled with a fluorophore and a quencher molecule. When the substrate is intact, the close proximity of the quencher dampens the fluorescence of the fluorophore through FRET. Proteolytic cleavage separates the fluorophore from the quencher, disrupting FRET and leading to a significant increase in fluorescence emission. A common example of a FRET pair is EDANS (the fluorophore) and Dabcyl (the quencher).[1]
-
Direct Fluorophore Release: This simpler and more common approach involves attaching a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), to the C-terminus of the peptide sequence recognized by the target protease.[2][3] The amide bond linking the peptide to the fluorophore renders the molecule non-fluorescent. Upon enzymatic cleavage of this bond, the free fluorophore is released, becoming highly fluorescent. Rhodamine 110-based substrates operate on a similar principle, offering the advantage of longer excitation and emission wavelengths, which can reduce background interference from biological samples.[3]
The choice of fluorophore is a critical aspect of substrate design. Ideally, the fluorophore should have excitation and emission wavelengths in the visible spectrum to minimize autofluorescence from biological materials that typically occurs in the UV range.[4] Furthermore, the quantum yield of the fluorophore, which is a measure of its fluorescence efficiency, plays a significant role in the sensitivity of the assay. For instance, ACC exhibits an approximately 3-fold higher quantum yield than the traditionally used AMC, allowing for the use of lower enzyme and substrate concentrations.[2]
Caption: Basic mechanism of a fluorogenic protease substrate.
Quantitative Data: A Comparative Look at Substrate Performance
The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies higher affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize key kinetic data for a selection of fluorogenic substrates for different classes of proteases.
Table 1: Kinetic Constants for Caspase Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-AMC | 10.1 | 19.8 | 1.96 x 10⁶ | |
| Caspase-3 | Ac-DEVD-AFC | 12.3 | 25.1 | 2.04 x 10⁶ | |
| Caspase-7 | Ac-DEVD-AMC | 16.8 | 11.2 | 6.67 x 10⁵ | |
| Caspase-8 | Ac-IETD-AFC | 1.2 | - | 2.1 x 10⁵ | |
| Caspase-9 | Ac-LEHD-AFC | 220 | - | 3.3 x 10³ | [5] |
| Caspase-1 | Ac-WEHD-AMC | 15 ± 2 | - | 3.34 x 10⁶ | [6] |
| Caspase-1 | Ac-YVAD-AMC | - | - | 6.6 x 10⁴ | [6] |
Table 2: Kinetic Constants for Serine Protease Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Thrombin | Boc-VPR-AMC | 25 | 100 | 4.0 x 10⁶ | |
| Factor Xa | Boc-IEGR-AMC | 150 | 50 | 3.3 x 10⁵ | |
| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ | |
| Elastase | MeOSuc-AAPV-AMC | 1300 | 24 | 1.8 x 10⁴ | |
| Chymotrypsin | Suc-LLVY-AMC | 50 | 65 | 1.3 x 10⁶ |
Table 3: Common Fluorophores and Quenchers
| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Notes |
| AMC (7-amino-4-methylcoumarin) | 340-350 | 440-460 | Widely used, susceptible to UV background. |
| ACC (7-amino-4-carbamoylmethylcoumarin) | 325 | 393 | Higher quantum yield than AMC.[2] |
| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted compared to AMC, reducing background. |
| Rhodamine 110 | 490-500 | 520-530 | Long wavelength, high sensitivity.[3] |
| EDANS | ~340 | ~490 | Used in FRET-based substrates.[1] |
| Dabcyl | (absorbs at ~472 nm) | - | Common quencher for FRET substrates.[1] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for key experiments utilizing fluorogenic protease substrates.
Protease Activity Assay
This protocol provides a general framework for measuring the activity of a purified protease.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases; 100 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5 for cysteine proteases)[7]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).
-
Dilute the purified protease in Assay Buffer to the desired working concentration.
-
-
Set up the Assay:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted protease solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protease Inhibitor Screening Assay
This protocol outlines a method for identifying and characterizing protease inhibitors.
Materials:
-
Purified protease
-
Fluorogenic substrate
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the protease and substrate solutions as described in the activity assay protocol. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Set up the Assay:
-
To each well, add 25 µL of the diluted test compound solution.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Measure Fluorescence and Analyze Data:
-
Measure the fluorescence kinetically as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Caption: A typical workflow for screening protease inhibitors.
Signaling Pathways: Visualizing the Cascade
Fluorogenic substrates are invaluable for dissecting the roles of proteases in complex signaling pathways. A prime example is the study of apoptosis, or programmed cell death, which is orchestrated by a family of cysteine proteases known as caspases.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[3][8][9]
The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[8][9]
The Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor deprivation, can trigger the release of cytochrome c from the mitochondria.[3][4] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[4][8]
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate the effector caspases, amplifying the apoptotic signal.
Caption: The role of caspases in apoptosis signaling.
Conclusion
Fluorogenic protease substrates represent a cornerstone of modern protease research and drug discovery. Their high sensitivity, real-time measurement capabilities, and adaptability to high-throughput screening formats make them indispensable tools for elucidating the intricate roles of proteases in health and disease. As our understanding of the proteome continues to expand, the development of novel and more sophisticated fluorogenic substrates will undoubtedly play a pivotal role in advancing our ability to diagnose and treat a wide range of human pathologies.
References
- 1. abeomics.com [abeomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
The Fluorogenic Probe Ac-Arg-Gly-Lys-AMC: A Technical Guide to its Role in Elucidating Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Ac-Arg-Gly-Lys-AMC stands as a valuable tool in the study of cellular signaling, primarily serving as a fluorogenic substrate for a class of enzymes with trypsin-like activity. Its utility lies in the sensitive and real-time measurement of proteolytic activity, which is integral to a myriad of cellular processes. Cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group by a protease liberates the highly fluorescent AMC moiety, providing a direct and quantifiable measure of enzyme activity. This technical guide delves into the core applications of this compound, focusing on its interaction with key enzymes, its role in dissecting signaling pathways, and detailed protocols for its use in experimental settings.
Core Application: A Substrate for Trypsin-Like Proteases
The specificity of this compound is dictated by its amino acid sequence, which is recognized and cleaved by proteases that exhibit a preference for basic residues (Arginine and Lysine) at the P1 position. The primary enzyme class that targets this substrate is the trypsin-like serine proteases. A key enzyme within this class, central to cellular homeostasis and signaling, is the 20S proteasome .
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, the central hub of the ubiquitin-proteasome system (UPS). The UPS is responsible for the regulated degradation of the majority of intracellular proteins, thereby controlling a vast number of cellular processes. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound serves as a specific substrate for the trypsin-like activity of the proteasome.
Role in Cell Signaling Pathways
The ability to measure the trypsin-like activity of the proteasome using this compound provides a window into the regulation of numerous cell signaling pathways. The proteasome is not merely a cellular waste disposal system; it is a sophisticated regulatory machine that governs the levels of key signaling proteins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. The activity of NF-κB is tightly controlled by its inhibitor, IκB. In the canonical pathway, upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. By using this compound to measure the proteasome's trypsin-like activity, researchers can investigate how the proteasome's function is modulated during NF-κB activation and how this modulation impacts the inflammatory response.
Cell Cycle Regulation
Progression through the cell cycle is a tightly orchestrated process controlled by the cyclical synthesis and degradation of proteins called cyclins. Cyclins bind to and activate cyclin-dependent kinases (CDKs), which in turn phosphorylate target proteins to drive the cell cycle forward. The timely degradation of cyclins at specific checkpoints is crucial for unidirectional progression and is primarily mediated by the ubiquitin-proteasome system. The anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, targets mitotic cyclins for ubiquitination and subsequent degradation by the proteasome. Assaying the proteasome's trypsin-like activity with this compound can provide insights into the regulation of cyclin turnover and cell cycle control.
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bovine Trypsin | Boc-Gln-Ala-Arg-AMC | 33 | - | - |
| Human 20S Proteasome | Boc-Leu-Arg-Arg-AMC | - | - | - |
| Human Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | (1.4 ± 0.2) x 104 |
Note: The kinetic parameters for this compound are expected to be in a similar range for trypsin-like proteases. Experimental determination is recommended for specific applications.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light. The substrate is light-sensitive.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C.
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., the assay buffer supplemented with 0.5% NP-40).
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
AMC Standard Curve
To quantify the amount of AMC released in the enzymatic assay, a standard curve must be generated.
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to final concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm using a fluorescence plate reader.
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
Proteasome Activity Assay in Cell Lysates
This protocol measures the trypsin-like activity of the proteasome in cell extracts.
-
Thaw the this compound stock solution and dilute it in assay buffer to the desired final concentration (e.g., 50-100 µM).
-
In a black 96-well plate, add 50 µL of cell lysate (containing 10-50 µg of protein) to each well.
-
To initiate the reaction, add 50 µL of the diluted this compound solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Ex: 360-380 nm, Em: 440-460 nm).
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the specific activity using the AMC standard curve and normalize to the protein concentration of the lysate.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that enables the real-time measurement of trypsin-like protease activity, with a primary application in assaying the 20S proteasome. Its use is instrumental in dissecting the complex roles of the proteasome in fundamental cellular processes such as NF-κB signaling and cell cycle regulation. By providing a quantitative measure of proteolytic activity, this substrate empowers researchers to investigate the intricate mechanisms of cellular control and to screen for potential therapeutic agents that target these pathways. The detailed protocols and conceptual framework presented in this guide offer a solid foundation for the effective application of this compound in both basic research and drug discovery endeavors.
Ac-Arg-Gly-Lys-AMC: An In-depth Technical Guide for In Vitro Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-Arg-Gly-Lys-AMC in in vitro enzyme kinetics, with a primary focus on the assay of histone deacetylase (HDAC) activity.
Introduction to this compound
This compound is a synthetic peptide derivative that serves as a fluorogenic substrate for a two-step enzymatic assay. The key feature of this substrate is the acetylation of the epsilon-amino group of the lysine residue. This modification renders the adjacent peptide bond resistant to cleavage by trypsin. The assay relies on the sequential activity of a histone deacetylase (HDAC) and a protease (typically trypsin).
The principle of the assay is as follows:
-
Deacetylation by HDAC: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of Ac-Arg-Gly-Lys(Ac)-AMC, yielding this compound.
-
Proteolytic Cleavage by Trypsin: The deacetylated peptide, this compound, now becomes a substrate for trypsin. Trypsin cleaves the peptide bond on the C-terminal side of the lysine residue.
-
Fluorescence Generation: This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the HDAC activity and can be monitored over time to determine enzyme kinetics.
The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.
Core Applications in Enzyme Kinetics
The primary application of this compound is in the determination of HDAC activity. This assay is particularly well-suited for:
-
High-throughput screening (HTS) of potential HDAC inhibitors.
-
Determining the kinetic parameters (Km, Vmax, kcat) of HDAC isozymes.
-
Characterizing the substrate specificity of different HDACs.
-
Investigating the mechanism of action of HDAC inhibitors.
Quantitative Data on Enzyme Kinetics
Table 1: Kinetic Parameters of HDACs with Fluorogenic Substrates
| HDAC Isozyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | Not Reported | Not Reported | Not Reported | [1] |
| HDAC8 | AcRHKK(acetyl)-AMC | 251 ± 7.75 | Not Reported | 0.0201 ± 0.00930 | 80.1 ± 12.3 | [2] |
| HDAC3 | Ac-LGK-AMC | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Note: The lack of comprehensive kinetic data for this compound highlights an area for future research. The peptide sequence can influence substrate binding and turnover, and thus, these values should be considered approximations.
Table 2: Kinetic Parameters of Trypsin with Peptide Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nα-benzoyl-l-lysinamide | 4600 - 17200 (pH 8-10.7) | 1.9 - 1.3 (pH 8-10.7) | Not Reported | [4] |
| Boc-Gln-Ala-Arg-AMC | 2.3-fold larger Km than EGFP-T1 | 5.4-fold smaller kcat than EGFP-T1 | Not Reported | [5] |
Note: The kinetic parameters of trypsin are highly dependent on the specific peptide sequence, pH, and temperature. The data for Nα-benzoyl-l-lysinamide provides a general idea of the enzyme's affinity and turnover for a lysine-containing substrate.
Detailed Experimental Protocols
General HDAC Activity Assay Protocol
This protocol provides a general framework for measuring HDAC activity using this compound. It is recommended to optimize the concentrations of enzyme, substrate, and trypsin for each specific application.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Ac-Arg-Gly-Lys(Ac)-AMC substrate
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC inhibitor (optional, for inhibitor screening)
-
AMC standard for calibration
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to create a stock solution (e.g., 10 mM). Further dilute in HDAC Assay Buffer to the desired working concentrations.
-
Reconstitute the HDAC enzyme in HDAC Assay Buffer to a suitable stock concentration. The final enzyme concentration in the assay will need to be optimized.
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 10 mg/mL in 1 mM HCl). Dilute in HDAC Assay Buffer to the final working concentration just before use.
-
If screening inhibitors, prepare a dilution series of the inhibitor in DMSO or the assay buffer.
-
-
HDAC Reaction:
-
To each well of a 96-well black microplate, add the following components in order:
-
HDAC Assay Buffer
-
HDAC inhibitor or vehicle (e.g., DMSO)
-
HDAC enzyme
-
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Ac-Arg-Gly-Lys(Ac)-AMC substrate. The final substrate concentration should ideally be around the Km value, or a range of concentrations should be used for kinetic studies.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development (Trypsin Cleavage):
-
Stop the HDAC reaction and initiate the cleavage of the deacetylated substrate by adding trypsin to each well. A final concentration of 0.1-0.5 mg/mL is typically used.
-
Incubate at 37°C for 15-30 minutes to allow for complete cleavage and release of AMC.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
For kinetic analysis, plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A standard curve of free AMC can be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a two-step HDAC activity assay.
Signaling Pathways Involving HDACs
HDACs are critical regulators of numerous cellular processes, primarily through their role in modifying chromatin structure and regulating gene expression. They are implicated in various signaling pathways, particularly in cancer and neurological disorders.
HDACs in Cancer: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. HDACs can influence this pathway at multiple levels.
Caption: Role of HDACs in the PI3K/Akt signaling pathway in cancer.[6][7][8][9]
In this pathway, HDACs can contribute to the aberrant activation of PI3K/Akt signaling by repressing the expression of tumor suppressor genes like PTEN, which is a negative regulator of PI3K. HDAC inhibitors can, therefore, restore the expression of such tumor suppressors and inhibit cancer cell growth.
HDACs in Neuroinflammation
HDACs play a significant role in regulating the inflammatory responses of glial cells, such as microglia and astrocytes, in the central nervous system. Dysregulation of HDAC activity is implicated in various neuroinflammatory and neurodegenerative diseases.
Caption: Involvement of HDACs in neuroinflammatory signaling.[10][11][12][13]
In neuroinflammation, stimuli like lipopolysaccharide (LPS) can activate signaling pathways such as the NF-κB pathway. HDACs are recruited to the promoters of pro-inflammatory genes, leading to chromatin condensation and altered gene expression, ultimately promoting an inflammatory response. HDAC inhibitors can suppress the expression of these pro-inflammatory cytokines.
Conclusion
This compound is a valuable tool for the in vitro study of HDAC activity. Its use in a two-step fluorogenic assay allows for sensitive and continuous monitoring of enzyme kinetics, making it suitable for high-throughput screening of inhibitors and detailed mechanistic studies. While specific kinetic data for this substrate with various HDAC isozymes remains to be fully elucidated, the provided protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their work. Further research into the kinetic characterization of this compound with a broader range of HDACs will undoubtedly enhance its utility in the field of epigenetics and drug discovery.
References
- 1. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Preliminary Experimental Setup for Ac-Arg-Gly-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Acetyl-L-arginyl-glycyl-L-lysine-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), serves as a valuable tool for the sensitive and continuous measurement of the activity of trypsin-like serine proteases. Cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group by these proteases results in the release of the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity can be monitored over time to determine enzyme kinetics and screen for potential inhibitors. This guide provides a comprehensive overview of the preliminary experimental setup for utilizing this compound in protease activity assays.
It is important to distinguish this compound from its acetylated lysine counterpart, Ac-Arg-Gly-Lys(Ac)-AMC. The latter is a substrate for a two-step histone deacetylase (HDAC) assay, where HDAC first removes the acetyl group from the lysine, rendering it susceptible to cleavage by a trypsin-like protease[1]. This compound is the direct product of this deacetylation and a primary substrate for trypsin and other proteases that recognize and cleave at the C-terminus of lysine and arginine residues.
Principle of the Assay
The core of the assay lies in the fluorogenic properties of the AMC moiety. When conjugated to the peptide, the fluorescence of AMC is quenched. Upon enzymatic cleavage, the free AMC is liberated, resulting in a significant increase in fluorescence emission when excited by ultraviolet light. The rate of this fluorescence increase is directly proportional to the enzymatic activity under appropriate conditions.
Data Presentation: Key Experimental Parameters
A successful and reproducible assay with this compound requires careful optimization of several key parameters. The following tables summarize typical starting concentrations and conditions. It is crucial to note that optimal conditions may vary depending on the specific enzyme and experimental goals.
Table 1: Reagent and Instrument Parameters
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 360-380 nm[2] | Optimal wavelength should be determined empirically for the specific instrument. |
| Emission Wavelength | 440-460 nm[2] | A spectral scan of free AMC can confirm the emission maximum. |
| Assay Buffer | 50 mM Tris-HCl or HEPES | Common buffer systems for trypsin-like proteases. |
| pH | 7.4 - 8.5 | Optimal pH should be determined for the specific enzyme. |
| Calcium Chloride (CaCl2) | 1-20 mM[3] | Often included to enhance the stability and activity of trypsin. |
| Temperature | 25°C or 37°C | Should be kept constant throughout the experiment. |
| Assay Volume | 100 - 200 µL | For 96-well plate format. |
Table 2: Typical Concentration Ranges for Assay Components
| Component | Concentration Range | Notes |
| This compound | 10 - 100 µM | The concentration should ideally be around the Km value for the enzyme. |
| Trypsin (or other protease) | 1 - 100 nM | The optimal concentration will yield a linear rate of fluorescence increase over the desired time course. |
| Enzyme Inhibitor (for control) | Varies | Concentration will depend on the IC50 of the specific inhibitor. |
Table 3: Kinetic Parameters of a Structurally Similar Trypsin Substrate
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Boc-Gln-Ala-Arg-AMC | Trypsin | ~9.2[3] | ~0.023[3] | ~2500[3] |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Dissolve the lyophilized peptide in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). Aliquot and store at -80°C.
-
Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0). Filter sterilize if necessary and store at 4°C.
General Assay Protocol for a 96-Well Plate Format
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). Keep the enzyme on ice until use.
-
-
Set up the Assay Plate:
-
Add 50 µL of the 2X substrate solution to each well.
-
For inhibitor studies, add the inhibitor at various concentrations to the appropriate wells. Add an equal volume of vehicle (e.g., DMSO) to the control wells.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X enzyme solution to each well to start the reaction.
-
Mix gently, for example, by using an orbital shaker for a few seconds.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. Ensure the reaction rate is linear during the measurement period.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
For kinetic studies, perform the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway Context
While this compound is a general substrate for trypsin-like proteases, its application can be extended to study signaling pathways where such proteases play a crucial role. For instance, in the context of apoptosis, caspases are the primary proteases, but other proteases can also be involved in the broader cellular response. Fluorogenic substrates are widely used to monitor caspase activity during apoptosis[4][5][6][7][8]. Similarly, in extracellular matrix (ECM) remodeling, proteases like matrix metalloproteinases (MMPs) and serine proteases are key players[9][10][11][12][13]. Although not a direct substrate for MMPs, this compound could be used to monitor the activity of trypsin-like proteases that may be activated downstream or in parallel during these complex biological processes.
Caption: Context of Trypsin-like Protease Activity in Signaling.
Experimental Workflow
The following diagram illustrates the general workflow for a typical enzyme kinetics experiment using this compound.
Caption: Workflow for Enzyme Kinetic Analysis.
Logical Relationship of Assay Components
This diagram outlines the fundamental interaction between the components in the assay leading to a measurable signal.
Caption: Principle of the Fluorogenic Protease Assay.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolytic and Mechanical Remodeling of the Extracellular Matrix by Invadopodia in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Mechanisms of Assembly and Remodeling of the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glow: An In-depth Technical Guide to the Fluorescence Properties of AMC Substrates
For researchers, scientists, and drug development professionals, understanding the nuanced fluorescence properties of 7-amino-4-methylcoumarin (AMC) and its conjugated substrates is paramount for accurate and sensitive enzymatic activity assessment. This guide provides a comprehensive overview of the core fluorescence characteristics, experimental protocols, and the underlying principles governing the use of AMC-based assays.
AMC is a widely utilized fluorophore in the development of enzyme substrates for a variety of applications, including high-throughput screening for drug discovery. The core principle of these assays lies in a significant increase in fluorescence upon enzymatic cleavage of a substrate, which liberates the free AMC molecule. While the substrate-conjugated AMC exhibits minimal fluorescence, the free form is highly fluorescent, providing a robust signal for quantifying enzyme activity.
Core Fluorescence Properties: A Quantitative Overview
The utility of AMC substrates is fundamentally tied to their photophysical characteristics. Key parameters such as excitation and emission maxima, quantum yield, and pH sensitivity dictate the optimal conditions for experimental assays and data interpretation.
| Property | Free 7-Amino-4-methylcoumarin (AMC) | AMC-Conjugated Substrate (General) |
| Excitation Maximum (λex) | ~345 nm | Shifted to shorter wavelengths |
| Emission Maximum (λem) | ~445 nm | Shifted to shorter wavelengths |
| Quantum Yield (Φ) | High (e.g., 0.81 in methanol)[1] | Significantly lower (quenched) |
| pH Sensitivity | Fluorescence is pH-dependent[2][3][4][5] | pH dependence may be altered |
Note: The exact spectral properties and quantum yield of AMC-conjugated substrates can vary depending on the specific peptide or molecule attached.
Conjugation of a peptide or other moiety to the amino group of AMC results in a quenching of its fluorescence.[6][7] This is a critical feature, as it provides a low background signal against which the fluorescence of the liberated AMC can be sensitively detected. Upon enzymatic cleavage of the amide bond, the electronic properties of the coumarin ring are restored, leading to a dramatic increase in fluorescence quantum yield.
The fluorescence of coumarin derivatives, including AMC, is known to be sensitive to the pH of the environment.[2][3][4][5] This is an important consideration when designing and performing assays, as variations in buffer pH can influence the fluorescence intensity and potentially lead to inaccurate results. The effect of peptide conjugation on the pH sensitivity of AMC is an area that requires careful consideration for each specific substrate.
Experimental Protocols: Measuring Enzymatic Activity with AMC Substrates
The following provides a generalized protocol for a fluorometric enzyme assay using an AMC-based substrate. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme and experimental setup.
I. Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. The pH of the buffer should be optimized for enzyme activity and should remain stable throughout the assay. Common buffers include Tris-HCl, HEPES, and phosphate buffers.
-
AMC Substrate Stock Solution: Dissolve the AMC-conjugated substrate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Store the stock solution protected from light at -20°C or below.
-
Free AMC Standard Stock Solution: Prepare a stock solution of free AMC in the same solvent as the substrate. This will be used to generate a standard curve for quantifying the amount of product formed.
-
Enzyme Solution: Prepare a solution of the enzyme of interest in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.
II. Assay Procedure
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the free AMC stock solution in the assay buffer to create a range of concentrations.
-
Add the AMC standards to the wells of a microplate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 345 nm, Em: 445 nm).
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
-
-
Enzymatic Reaction:
-
To the wells of a microplate, add the assay buffer.
-
Add the AMC substrate to each well to the final desired concentration.
-
Initiate the reaction by adding the enzyme solution to the wells. Include a negative control with no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (end-point assay).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.
-
Using the AMC standard curve, convert the fluorescence intensity values into the concentration of liberated AMC.
-
For kinetic assays, determine the initial reaction velocity (rate of AMC production) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in terms of the amount of product formed per unit of time per amount of enzyme.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for a fluorometric enzyme assay using an AMC substrate.
Caption: Caspase-3 signaling pathway leading to the cleavage of a DEVD-AMC substrate.
References
- 1. scispace.com [scispace.com]
- 2. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-Arg-Gly-Lys-AMC Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of the fluorogenic substrate, Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), in a protease assay. This substrate is particularly useful for the continuous kinetic measurement of trypsin-like serine protease activity. Trypsin and trypsin-like enzymes are a class of proteases that specifically cleave peptide bonds at the carboxyl side of lysine (Lys) and arginine (Arg) residues. The cleavage of the Arg-Gly bond in the this compound sequence by these proteases results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity is directly proportional to the protease activity and can be monitored over time to determine enzyme kinetics.
The assay is based on the principle of fluorescence resonance energy transfer (FRET) quenching. In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage, the AMC fluorophore is liberated, leading to a significant increase in fluorescence emission at approximately 440-460 nm when excited at 360-380 nm.[1] This method is highly sensitive and suitable for high-throughput screening of protease inhibitors, a critical step in drug development.
Principle of the Assay
The this compound peptide sequence is designed to be a specific substrate for trypsin-like proteases. The enzyme recognizes and cleaves the peptide bond between the lysine and the AMC moiety. This cleavage event separates the fluorophore (AMC) from the quencher (the rest of the peptide), resulting in an increase in fluorescence. The rate of the reaction, and therefore the rate of fluorescence increase, is proportional to the concentration of the active protease in the sample.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the this compound protease assay.
| Reagent/Material | Supplier | Purpose | Storage |
| This compound | Various | Fluorogenic Substrate | -20°C, protected from light |
| Trypsin (or other purified trypsin-like protease) | Various | Positive Control Enzyme | -20°C or -80°C |
| Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2) | Lab prepared | Reaction Buffer | 4°C |
| Dimethyl Sulfoxide (DMSO) | Various | Substrate Solvent | Room Temperature |
| 96-well black, flat-bottom microplates | Various | Assay Plate | Room Temperature |
| Fluorescence microplate reader | Various | Signal Detection | N/A |
| Reagent reservoirs | Various | Reagent Handling | N/A |
| Multichannel pipettes | Various | Liquid Handling | N/A |
Experimental Protocols
Reagent Preparation
-
Protease Assay Buffer: Prepare a 1X working solution of the assay buffer. A common formulation is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2. The optimal pH and ionic strength may vary depending on the specific protease being assayed and should be optimized accordingly.
-
Substrate Stock Solution: Dissolve the this compound in DMSO to a stock concentration of 10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Substrate Solution: Dilute the 10 mM stock solution in the Protease Assay Buffer to the desired final concentration. The optimal final substrate concentration should be determined empirically but is typically in the range of 10-100 µM. It is recommended to determine the Michaelis constant (Km) for the specific protease to use a substrate concentration at or above the Km value for initial velocity measurements.
-
Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer. The optimal concentration of the enzyme should be determined by titration to ensure a linear rate of fluorescence increase over the desired assay time. For a positive control, a known concentration of trypsin can be used.
-
Inhibitor Preparation (for inhibitor screening): If screening for inhibitors, dissolve the test compounds in DMSO to a high stock concentration. Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1% to minimize effects on enzyme activity.
Assay Procedure
The following protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.
-
Plate Setup:
-
Add 50 µL of Protease Assay Buffer to all wells.
-
Add 10 µL of the test compound (inhibitor) solution or vehicle (e.g., assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to the "No Enzyme Control" wells.
-
Mix the contents of the wells by gentle shaking for 30 seconds. .
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
Reaction Initiation:
-
Add 20 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Immediately mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes. For endpoint assays, read the fluorescence after a fixed incubation time (e.g., 30 minutes).
-
Controls
It is essential to include the following controls in each assay plate:
| Control | Components | Purpose |
| No Enzyme Control | Assay Buffer + Substrate | To measure the background fluorescence and substrate auto-hydrolysis. |
| Positive Control | Assay Buffer + Enzyme + Substrate | To confirm the enzyme is active and the assay is working correctly. |
| Vehicle Control | Assay Buffer + Enzyme + Substrate + Vehicle (e.g., DMSO) | To assess the effect of the solvent on enzyme activity. |
Data Presentation and Analysis
Quantitative data should be summarized in a structured table for clear comparison.
Raw Data
Record the raw fluorescence units (RFU) for each well at each time point.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from the fluorescence of all other wells.
-
Kinetic Analysis:
-
Plot the background-subtracted fluorescence intensity against time for each well.
-
The initial velocity (V₀) of the reaction is the initial linear slope of this plot (RFU/min).
-
Protease activity can be calculated from the V₀.
-
-
Inhibitor Screening:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of vehicle control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Example Data Table
| Sample | Concentration | Initial Velocity (RFU/min) | % Inhibition |
| Vehicle Control | - | 1500 | 0 |
| Inhibitor A | 1 µM | 1200 | 20 |
| Inhibitor A | 10 µM | 750 | 50 |
| Inhibitor A | 100 µM | 150 | 90 |
| Positive Control (Trypsin) | 10 nM | 1800 | N/A |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Use of Ac-Arg-Gly-Lys-AMC in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Arg-Gly-Lys-AMC (Acetyl-L-arginyl-glycyl-L-lysinamide-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive detection of trypsin-like protease activity. This substrate is particularly useful in biochemical assays to measure enzyme kinetics, screen for protease inhibitors, and assess the activity of proteases in biological samples. The core principle of the assay lies in the enzymatic cleavage of the peptide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.
The peptide sequence, Arg-Gly-Lys, is recognized by proteases that preferentially cleave at the carboxyl side of basic amino acid residues, primarily lysine (Lys) and arginine (Arg). This makes this compound a suitable substrate for a range of serine proteases, with trypsin being a principal example.
It is also important to note that this compound is the product of the deacetylation of Ac-Arg-Gly-Lys(Ac)-AMC in a two-step assay for histone deacetylase (HDAC) activity. In this context, this compound serves as the substrate for a developing enzyme, typically trypsin, to produce the fluorescent signal.[1][2][3][4] The protocols provided herein focus on the direct use of this compound for protease activity assays.
Principle of the Assay
The fluorescence assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The intact substrate exhibits minimal fluorescence. When a compatible protease is present, it recognizes the Lys residue and cleaves the amide bond linking the peptide to the AMC fluorophore. The liberation of free AMC results in a significant increase in fluorescence, which can be monitored over time using a fluorescence plate reader or spectrofluorometer. The excitation and emission maxima for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[5][6][7]
Applications
-
Determination of Protease Activity: Quantifying the enzymatic activity of purified trypsin-like proteases or proteases in complex biological samples like cell lysates and tissue homogenates.[8]
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for a given protease.
-
High-Throughput Screening (HTS) of Protease Inhibitors: Screening compound libraries to identify potential inhibitors of specific trypsin-like proteases, which is crucial in drug discovery for various diseases, including pancreatitis, cancer, and viral infections.[9][10]
-
Characterizing Protease Specificity: Although the Arg-Gly-Lys sequence is somewhat specific, it can be used in conjunction with a panel of other substrates to profile the substrate specificity of a novel protease.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound and AMC
| Parameter | This compound | Free 7-Amino-4-methylcoumarin (AMC) |
| Molecular Formula | C26H38N8O6 | C10H9NO2 |
| Molecular Weight | 558.64 g/mol | 175.18 g/mol |
| Excitation Wavelength (λex) | ~325-350 nm (low absorbance) | 360-380 nm[5][6][7] |
| Emission Wavelength (λem) | ~440-460 nm (quenched) | 440-460 nm[5][6][7] |
| Appearance | White lyophilized powder | Off-white to yellow crystalline powder |
| Solubility | Soluble in water and DMSO | Soluble in DMSO and ethanol |
Table 2: Recommended Reagent Concentrations for a Standard Trypsin Assay
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO | 10-100 µM |
| Trypsin (Bovine Pancreas) | 0.1-1 mg/mL in 1 mM HCl | 1-10 µg/mL |
| Assay Buffer | 1X | 1X |
| Inhibitor (for screening) | Varies (e.g., 1000X stock) | Varies |
Table 3: Kinetic Parameters of Trypsin with a Comparable Fluorogenic Substrate (Boc-Gln-Ala-Arg-MCA)
| Enzyme | Substrate | Km | Vmax | Reference |
| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99 µM | 35270 nmol/L·min⁻¹ | [11] |
Experimental Protocols
Protocol 1: Determination of Trypsin Activity
This protocol provides a method for measuring the activity of trypsin using this compound in a 96-well plate format.
Materials:
-
This compound substrate
-
Trypsin (e.g., from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0[12]
-
1 mM HCl (for dissolving trypsin)
-
DMSO (for dissolving the substrate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC
-
Free AMC (for standard curve)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the required amount of substrate in DMSO. Store at -20°C, protected from light.
-
Trypsin Stock Solution (1 mg/mL): Dissolve lyophilized trypsin in cold 1 mM HCl. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution (1 mM): Dissolve free AMC in DMSO. Store at -20°C, protected from light.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate concentrations ranging from 0 to 20 µM.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at λex = 380 nm and λem = 460 nm.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20-200 µM).
-
Prepare a working solution of trypsin by diluting the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 2-20 µg/mL).
-
Reaction Wells: Add 50 µL of the 2X trypsin working solution to the wells.
-
Blank/Negative Control Wells: Add 50 µL of Assay Buffer to the wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.
-
Immediately start monitoring the fluorescence intensity (λex = 380 nm, λem = 460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the corresponding reaction wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the V₀ from RFU/min to pmol/min using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of trypsin).
-
Protocol 2: Screening for Trypsin Inhibitors
This protocol is designed for screening potential inhibitors of trypsin activity.
Materials:
-
All materials from Protocol 1
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents: As described in Protocol 1.
-
Assay Setup:
-
Inhibitor Wells: Add 50 µL of the 2X trypsin working solution and a desired volume (e.g., 1 µL) of the inhibitor solution to the wells.
-
Positive Control (No Inhibitor) Wells: Add 50 µL of the 2X trypsin working solution and the same volume of the inhibitor solvent (e.g., 1 µL of DMSO) to the wells.
-
Negative Control (No Enzyme) Wells: Add 50 µL of Assay Buffer and the inhibitor solvent to the wells.
-
Bring the total volume in each well to 50 µL with Assay Buffer if necessary.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to all wells.
-
Monitor the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100
-
For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: PAR2 Activation by Trypsin-like Proteases
Experimental Workflow: Trypsin Inhibitor Screening
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. pnas.org [pnas.org]
- 5. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases [mdpi.com]
- 6. ulab360.com [ulab360.com]
- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics using Ac-Arg-Gly-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), is a valuable tool for the continuous kinetic analysis of proteases that exhibit specificity for cleavage after lysine and arginine residues. This application note provides a detailed protocol for utilizing this compound to determine key kinetic parameters of proteases, such as Trypsin, including the Michaelis constant (Km) and maximum velocity (Vmax).
The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the lysine residue. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity under the specified assay conditions. This method is highly sensitive and suitable for high-throughput screening of enzyme inhibitors and for detailed characterization of enzyme kinetics.
Principle of the Assay
The enzymatic reaction involves the cleavage of the non-fluorescent substrate this compound by a protease to yield a peptide fragment and the highly fluorescent product, AMC. The fluorescence of the liberated AMC can be monitored in real-time using a fluorescence plate reader or spectrofluorometer with excitation typically around 360-380 nm and emission detection at 440-460 nm.
Materials and Reagents
-
This compound substrate
-
Protease of interest (e.g., Trypsin, from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0
-
Enzyme Dilution Buffer: Assay Buffer
-
Substrate Diluent: Dimethyl sulfoxide (DMSO) for stock, and Assay Buffer for working solutions
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
-
Calibrated pipettes
-
AMC standard for calibration curve
Data Presentation
Table 1: Materials and Reagents Required for the Assay
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage Conditions |
| This compound | Various | N/A | -20°C to -70°C, protect from light |
| Trypsin, TPCK-treated | Sigma-Aldrich | T1426 | -20°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temperature |
| Sodium Chloride (NaCl) | VWR | BDH9286 | Room Temperature |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | ATCC | 4-X | Room Temperature |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 | 4°C, protect from light |
| 96-well black microplate | Corning | 3603 | Room Temperature |
Table 2: Example Kinetic Parameters for Trypsin with a Similar Substrate (Boc-Gln-Ala-Arg-MCA)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/L·min⁻¹) |
| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | 35270 |
Note: These values are provided as an example and should be determined experimentally for this compound.
Table 3: Recommended Concentration Ranges for Kinetic Assay
| Component | Stock Concentration | Working Concentration Range |
| This compound | 10 mM in DMSO | 0.5 - 100 µM (or 0.1x to 10x Km) |
| Trypsin | 1 mg/mL in 1mM HCl | 1 - 10 nM |
| AMC Standard | 1 mM in DMSO | 0 - 10 µM |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0):
-
Dissolve Tris-HCl, NaCl, and CaCl₂ in deionized water.
-
Adjust the pH to 8.0 with NaOH or HCl at room temperature.
-
Filter sterilize if necessary and store at 4°C.
-
-
This compound Substrate Stock Solution (10 mM):
-
Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
-
-
Trypsin Stock Solution (1 mg/mL):
-
Reconstitute lyophilized trypsin in 1 mM HCl to a concentration of 1 mg/mL.
-
Aliquot and store at -20°C.
-
-
Trypsin Working Solution:
-
On the day of the experiment, dilute the trypsin stock solution in cold Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Keep on ice.
-
-
Substrate Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.5 µM to 100 µM). It is recommended to perform a two-fold serial dilution.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve AMC in DMSO to a final concentration of 1 mM.
-
Store at 4°C, protected from light.
-
Protocol 2: AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer in a 96-well black microplate to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope. This slope will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).
Protocol 3: Enzyme Kinetic Assay
-
Set the fluorescence microplate reader to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths and pre-warm to the desired assay temperature (e.g., 25°C or 37°C).
-
In a 96-well black microplate, add 50 µL of each substrate working solution to triplicate wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
To initiate the reactions, add 50 µL of the trypsin working solution to each well.
-
Immediately start monitoring the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds.
-
Ensure the reaction is in the linear range (initial velocity phase).
Protocol 4: Data Analysis for Km and Vmax Determination
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the kinetic curve. Convert the rate from RFU/min to µM/min using the slope from the AMC standard curve.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
-
v = (Vmax * [S]) / (Km + [S])
-
-
From the fit, determine the values for Km (in µM) and Vmax (in µM/min).
Mandatory Visualizations
Caption: Principle of the fluorogenic protease assay.
Caption: Workflow for determining enzyme kinetic parameters.
References
Application Note: High-Throughput Screening for Histone Deacetylase (HDAC) Inhibitors Using the Fluorogenic Substrate Ac-Arg-Gly-Lys(Ac)-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally suppressing gene transcription.[1] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2][3] High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel and potent HDAC inhibitors.
This application note details a robust and reliable HTS protocol for identifying and characterizing HDAC inhibitors using the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC. The assay is based on a coupled-enzyme reaction that provides a sensitive and quantitative readout of HDAC activity.
Assay Principle
The Ac-Arg-Gly-Lys(Ac)-AMC-based HTS assay is a two-step enzymatic process designed to measure the activity of HDACs.[3][4][5]
-
Deacetylation by HDAC: In the first step, an active HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue within the Ac-Arg-Gly-Lys(Ac)-AMC substrate.[4]
-
Proteolytic Cleavage by Trypsin: The deacetylated substrate then becomes a target for the serine protease trypsin. Trypsin specifically cleaves the peptide bond C-terminal to the now-unmodified lysine residue.[6] This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[4]
The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC activity. In the presence of an HDAC inhibitor, the deacetylation of the substrate is reduced or prevented, leading to a decrease in the fluorescent signal.
The workflow for this coupled enzymatic assay is depicted below:
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number |
| Ac-Arg-Gly-Lys(Ac)-AMC | CPC Scientific | HIST-006A |
| Recombinant Human HDAC (e.g., HDAC1, HDAC2, HDAC3) | BPS Bioscience | Varies by enzyme |
| Trypsin (TPCK-treated) | Sigma-Aldrich | T1426 |
| Trichostatin A (TSA) (HDAC Inhibitor Control) | Cayman Chemical | 10009929 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9541 |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3712 |
Buffers and Solutions
-
HDAC Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO. Store in aliquots at -20°C.
-
HDAC Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the manufacturer. Store in aliquots at -80°C.
-
Trypsin Stock Solution (5 mg/mL): Dissolve trypsin in HDAC Assay Buffer containing 0.5 mg/mL BSA. Prepare fresh and keep on ice.[7]
-
Trichostatin A (TSA) Stock Solution (1 mM): Dissolve TSA in DMSO. Store in aliquots at -20°C.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format. All reagent additions should be performed using automated liquid handlers for consistency and accuracy.
Compound Plating
-
Prepare serial dilutions of test compounds and control inhibitors (e.g., TSA) in DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a 384-well assay plate. For control wells, dispense 1 µL of DMSO.
HDAC Enzyme Addition
-
Dilute the HDAC enzyme stock to the desired working concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 20 µL of the diluted HDAC enzyme solution to each well of the assay plate containing the compounds.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
Substrate Addition and Deacetylation Reaction
-
Dilute the Ac-Arg-Gly-Lys(Ac)-AMC stock solution to the desired working concentration in HDAC Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km). For the similar substrate Boc-Lys(Ac)-AMC with HDAC1, a Km of 58.89 µM has been reported and can be used as a starting point for optimization.[8]
-
Add 10 µL of the diluted substrate solution to each well to initiate the deacetylation reaction.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at 37°C for 60 minutes.
Development and Signal Detection
-
Prepare the Developer Solution by diluting the trypsin stock solution in HDAC Assay Buffer. The optimal trypsin concentration should be determined to ensure that the cleavage of the deacetylated substrate is not the rate-limiting step.[9] A final concentration of 100 µg/mL is a good starting point.
-
Add 20 µL of the Developer Solution to each well.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[10]
Assay Controls
| Control | Description | Purpose |
| No Enzyme Control | All reagents except the HDAC enzyme. | To determine the background fluorescence. |
| No Inhibitor Control (100% Activity) | All reagents including the HDAC enzyme and DMSO instead of inhibitor. | To determine the maximum signal corresponding to uninhibited HDAC activity. |
| Positive Inhibitor Control | All reagents including the HDAC enzyme and a known inhibitor (e.g., TSA). | To confirm the assay's ability to detect inhibition. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme Control" wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of HDAC inhibition for each test compound concentration using the following formula:
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Representative Data
The following table provides examples of IC50 values for known HDAC inhibitors obtained using similar fluorogenic assays.
| Inhibitor | Target HDACs | Reported IC50 (µM) |
| Nafamostat | HDAC1, HDAC2, HDAC3, HDAC8 | 4.67, 4.69, 4.04, 1.52 |
| Piceatannol | HDAC1, HDAC2, HDAC3, HDAC8 | 4.28, 5.04, 23.29, 3.42 |
| Trichostatin A (TSA) | Pan-HDAC | ~0.16 |
| Vorinostat (SAHA) | Pan-HDAC | ~0.67 |
Data adapted from a study using a luminogenic HDAC I/II assay, which provides comparable results to fluorogenic assays.[2]
HDACs in Cellular Signaling Pathways
HDAC inhibitors exert their therapeutic effects by modulating various signaling pathways that are crucial for cell fate decisions. Understanding these pathways is essential for interpreting the biological consequences of HDAC inhibition.
HDACs and the Apoptotic Pathway
HDACs generally act as negative regulators of apoptosis.[11] By deacetylating both histone and non-histone proteins, they can suppress the expression of pro-apoptotic genes and enhance the activity of anti-apoptotic proteins. HDAC inhibitors can induce apoptosis through both the intrinsic and extrinsic pathways.[12][13] They can upregulate the expression of pro-apoptotic proteins like Bim and Bid, and downregulate anti-apoptotic proteins such as Bcl-2.[11]
HDACs and the NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation and cell survival.[14] The activity of NF-κB is modulated by acetylation, with acetylation of the p65 subunit generally enhancing its transcriptional activity.[3] Certain HDACs, such as HDAC3, can deacetylate p65, thereby acting as negative regulators of NF-κB signaling.[15] HDAC inhibitors can therefore lead to hyperacetylation of p65 and modulation of NF-κB-dependent gene expression.
Conclusion
The Ac-Arg-Gly-Lys(Ac)-AMC-based fluorogenic assay provides a sensitive, reliable, and scalable method for the high-throughput screening of HDAC inhibitors. The two-step enzymatic reaction allows for a clear and robust signal that is directly proportional to HDAC activity. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery efforts targeting the important class of HDAC enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cpcscientific.com [cpcscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Ac-Arg-Gly-Lys(Ac)-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to measure the activity of histone deacetylases (HDACs) using the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC. This two-step enzymatic assay is a sensitive and reliable method for high-throughput screening of HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] This document outlines a robust cell-based assay for monitoring HDAC activity.
The assay utilizes a fluorogenic substrate, Ac-Arg-Gly-Lys(Ac)-AMC, in a two-step reaction.[1][2][3] Initially, HDACs present in the cell lysate deacetylate the acetylated lysine residue of the substrate. Subsequently, a developing reagent containing a protease, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[4][5] The resulting fluorescence intensity is directly proportional to the HDAC activity in the cell lysate.
Assay Principle
The core of this assay is a coupled enzymatic reaction that translates HDAC activity into a measurable fluorescent signal.
References
Optimizing Ac-Arg-Gly-Lys-AMC Assays: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the fluorogenic peptide substrate Acetyl-L-Arginyl-L-Glycyl-L-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC) serves as a valuable tool for the sensitive detection of protease activity. This document provides detailed application notes and protocols for the optimal use of this substrate, with a focus on buffer composition and pH.
The this compound substrate is particularly useful for assaying trypsin and trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine (Arg) and lysine (Lys) residues. Cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC molecule, providing a direct measure of enzymatic activity.
Optimal Buffer Composition and pH
The selection of an appropriate buffer system and pH is critical for maximizing enzyme activity and ensuring reproducible results. While the optimal conditions can be enzyme-specific, the following guidelines are recommended for assays utilizing this compound, primarily with trypsin and related proteases.
Recommended Buffer Systems
Several buffer systems are suitable for this compound assays. The choice of buffer can influence enzyme stability and activity. It is crucial to avoid buffers containing primary amines, such as Tris, if a secondary amine-reactive detection reagent is used, though Tris is commonly used for direct fluorescence measurement of AMC.
| Buffer Component | Concentration Range | Recommended pH | Key Considerations |
| Tris-HCl | 20-100 mM | 7.2 - 8.5 | Widely used for trypsin assays. Cost-effective and stable. |
| HEPES | 20-50 mM | 7.0 - 8.0 | Good buffering capacity in the physiological pH range. |
| Sodium Phosphate | 50-100 mM | 7.0 - 8.0 | Can be a suitable alternative to Tris-HCl. |
| Borate | 50 mM | 8.0 - 9.0 | Recommended for some commercial protease assay kits; optimal pH is often ≥ 8.0.[1] |
The Critical Role of pH
The pH of the assay buffer directly impacts the ionization state of amino acid residues in both the enzyme's active site and the substrate, thereby affecting substrate binding and catalysis. For trypsin and trypsin-like enzymes, a slightly alkaline pH is generally optimal for the cleavage of substrates like this compound. The optimal pH for trypsin activity is typically in the range of 7 to 9.
A study on the pH dependence of trypsin-catalyzed hydrolysis of a similar substrate, Z-Lys-pna, showed that the catalytic efficiency (kcat/KM) is maximal at alkaline pH values and decreases significantly at lower pH. This is attributed to the protonation of key residues in the active site, such as histidine-57 and aspartate-189, which abolishes catalytic activity.
Experimental Protocols
General Protease Assay Protocol using this compound
This protocol provides a general framework for measuring the activity of a purified protease or a biological sample containing protease activity.
Materials:
-
This compound substrate
-
Purified protease or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare the this compound Substrate Stock Solution: Dissolve the lyophilized substrate in DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare the Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the range of 10-100 µM.
-
Prepare the Enzyme/Sample: Dilute the purified enzyme or biological sample in cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.
-
Set up the Assay: In a 96-well black microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of diluted enzyme/sample
-
Bring the total volume to just under the final reaction volume with Assay Buffer.
-
-
Initiate the Reaction: Add Z µL of the working substrate solution to each well to initiate the reaction. The final volume is typically 100-200 µL.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 25°C or 37°C) fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The protease activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve generated with free AMC.
-
Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)
To fully characterize the interaction between a protease and the this compound substrate, it is essential to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Procedure:
-
Optimize Enzyme Concentration: Perform a preliminary assay to determine an enzyme concentration that results in a linear increase in fluorescence over time with a moderate substrate concentration (e.g., 50 µM).
-
Vary Substrate Concentration: Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 x Km to 10 x Km (if Km is unknown, a broad range from 1 µM to 500 µM can be tested).
-
Perform the Assay: Set up the assay as described in the general protocol, using the fixed, optimized enzyme concentration and the varying substrate concentrations.
-
Determine Initial Velocities: Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Data Analysis: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Buffer |
| Ac-Nle-Thr-Pro-Lys-AMC | Thrombin | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 10⁵ | 50 mM Tris, 100 mM NaCl, 0.01% Tween-20, pH 8.0 |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | 50 mM Tris, 100 mM NaCl, 0.01% Tween-20, pH 8.0 |
| Ac-VLTK-AMC | PmC11 Protease | 20.4 ± 2.0 | 3.3 ± 0.1 | 1.6 x 10⁵ | PBS, 5 mM DTT, 0.1 mM EDTA, 1 mM CaCl₂, 0.1% CHAPS, pH 7.4 |
Visualizing Workflows and Pathways
Experimental Workflow for this compound Assay
Caption: Experimental workflow for a typical this compound protease assay.
Generalized Protease Signaling Pathway
Caption: A generalized signaling pathway involving protease activation and substrate cleavage.
Logical Diagram for Assay Optimization
Caption: A logical workflow for optimizing an this compound protease assay.
References
Determining Substrate Concentration for Ac-Arg-Gly-Lys-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Arg-Gly-Lys-AMC (Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in biochemical assays to measure enzyme activity. The cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group by a specific enzyme releases the highly fluorescent AMC molecule. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
A critical parameter in designing a robust enzymatic assay is the determination of the optimal substrate concentration. This typically revolves around the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).
This document provides detailed application notes and protocols for two primary use cases of substrates with the core "Arg-Gly-Lys-AMC" sequence:
-
Direct Protease Activity Assay: Utilizing This compound as a direct substrate for proteases with trypsin-like specificity, which cleave peptide bonds C-terminal to lysine or arginine residues.
-
Two-Step Histone Deacetylase (HDAC) Activity Assay: Employing the modified substrate, Ac-Arg-Gly-Lys(Ac)-AMC , where the lysine side chain is acetylated. In this assay, an HDAC first removes the acetyl group, rendering the peptide susceptible to cleavage by a secondary protease like trypsin.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes key quantitative data for this compound and its acetylated counterpart with relevant enzymes. It is important to note that the optimal substrate concentration for a given experiment should be determined empirically. For routine enzyme activity measurements or inhibitor screening, a substrate concentration of 2-10 times the Kₘ is often used to ensure the enzyme is operating near its maximal velocity.
| Substrate | Enzyme | Kₘ (µM) | Typical Substrate Concentration Range (µM) | Notes |
| This compound | Trypsin-like Proteases | Not explicitly found; estimated based on similar substrates | 10 - 100 | The Kₘ can vary significantly depending on the specific protease and assay conditions. Empirical determination is highly recommended. |
| Ac-Arg-Gly-Lys(Ac)-AMC | Histone Deacetylase 1 (HDAC1) | ~58.89 (for Boc-Lys(Ac)-AMC)[1] | 10 - 100 | This is a two-step assay. The provided Kₘ is for a similar substrate with HDAC1 and serves as a starting point. |
| Ac-Arg-Gly-Lys(Ac)-AMC | Histone Deacetylase 8 (HDAC8) | Varies with substrate structure | 10 - 50 | Kinetic parameters for HDAC8 are sensitive to the peptide sequence.[2] |
Experimental Protocols
Protocol 1: Determining Kₘ for a Trypsin-Like Protease with this compound
This protocol outlines the steps to determine the Michaelis-Menten constant (Kₘ) for a protease using this compound.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of Substrate: Perform serial dilutions of the substrate stock solution in Assay Buffer to create a range of concentrations. A typical starting range would be from 0 µM to 200 µM. It is recommended to prepare these solutions at 2x the final desired concentration.
-
Prepare Enzyme Solution: Dilute the purified protease in Assay Buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. The optimal enzyme concentration needs to be determined empirically in preliminary experiments.
-
Set up the Assay Plate:
-
Add 50 µL of each 2x substrate dilution to triplicate wells of the 96-well plate.
-
Include wells with Assay Buffer only as a background control.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. This is typically done by determining the slope of the initial linear phase.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Protocol 2: Determining Histone Deacetylase (HDAC) Activity using Ac-Arg-Gly-Lys(Ac)-AMC
This protocol describes a two-step assay to measure the activity of HDAC enzymes.
Materials:
-
Ac-Arg-Gly-Lys(Ac)-AMC substrate
-
Purified HDAC enzyme
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution (e.g., 2 mg/mL in a suitable buffer)
-
HDAC inhibitor (optional, for control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to a stock concentration of 10 mM.
-
Prepare HDAC Enzyme Solution: Dilute the purified HDAC enzyme in HDAC Assay Buffer to the desired concentration.
-
Set up the Deacetylation Reaction:
-
In the wells of a 96-well plate, combine the HDAC enzyme solution and the Ac-Arg-Gly-Lys(Ac)-AMC substrate. A typical final substrate concentration to start with is 10-50 µM.
-
Include control wells:
-
No enzyme control (substrate and buffer only).
-
No substrate control (enzyme and buffer only).
-
Inhibitor control (enzyme, substrate, and a known HDAC inhibitor).
-
-
The total volume for this step can be 50 µL.
-
-
Incubate for Deacetylation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the HDAC enzyme to deacetylate the substrate.
-
Develop the Signal with Trypsin: Add a solution of trypsin to each well to a final concentration sufficient to rapidly cleave the deacetylated substrate (e.g., 0.1-0.2 mg/mL final concentration). This will initiate the release of the fluorescent AMC molecule.
-
Incubate for Proteolytic Cleavage: Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Measure Fluorescence: Measure the end-point fluorescence intensity in a microplate reader.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from the values of the other wells. The resulting fluorescence intensity is proportional to the HDAC activity. For determining the optimal substrate concentration for this assay, a similar titration experiment as described in Protocol 1 would be performed, varying the concentration of Ac-Arg-Gly-Lys(Ac)-AMC.
Mandatory Visualizations
References
data analysis and interpretation for Ac-Arg-Gly-Lys-AMC assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for assays utilizing the fluorogenic peptide substrate Ac-Arg-Gly-Lys-AMC and its acetylated precursor, Ac-Arg-Gly-Lys(Ac)-AMC. The primary application is a highly sensitive two-step assay for measuring the activity of histone deacetylases (HDACs), which is particularly valuable for inhibitor screening and kinetic analysis. Additionally, the direct use of this compound as a substrate for proteases, primarily trypsin, is discussed.
Section 1: Two-Step Histone Deacetylase (HDAC) Activity Assay
The most common and robust application of this substrate system is in the determination of HDAC activity. This is a coupled enzymatic assay where the deacetylation of Ac-Arg-Gly-Lys(Ac)-AMC by an HDAC is followed by the proteolytic cleavage of the product by trypsin, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2][3]
Principle
The assay is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate Ac-Arg-Gly-Lys(Ac)-AMC. In the second step, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue, releasing the highly fluorescent AMC moiety.[1][2][3] The fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC activity.
Experimental Protocols
Materials and Reagents:
-
Ac-Arg-Gly-Lys(Ac)-AMC (HDAC Substrate)
-
HDAC enzyme (e.g., recombinant human HDAC1, HeLa cell nuclear extract)
-
Trypsin (TPCK-treated to inactivate chymotrypsin)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[4]
-
HDAC Inhibitor (e.g., Trichostatin A (TSA) or Vorinostat (SAHA) for control)
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO (for dissolving substrate, inhibitor, and standard)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
HDAC Substrate Stock Solution (20 mM): Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO. Store in aliquots at -20°C or -80°C, protected from light.[4]
-
HDAC Enzyme Solution: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range for purified enzymes.
-
Trypsin Solution (5 mg/mL): Dissolve trypsin in HDAC Assay Buffer. Prepare fresh and keep on ice.[4]
-
HDAC Inhibitor Stock Solutions: Prepare stock solutions of TSA (e.g., 10 µM in DMSO) and SAHA (e.g., 100 mM in DMSO).[5] Further dilutions should be made in HDAC Assay Buffer.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Prepare a series of dilutions in HDAC Assay Buffer for the standard curve.
Assay Procedure (96-well plate format):
-
Reaction Setup:
-
Add 50 µL of HDAC Assay Buffer to all wells.
-
For inhibitor screening, add 10 µL of the inhibitor solution at various concentrations to the sample wells. For control wells, add 10 µL of buffer (for positive control) or a known potent inhibitor (for negative control).
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Deacetylation:
-
Add 20 µL of a working solution of Ac-Arg-Gly-Lys(Ac)-AMC (e.g., 100 µM in assay buffer) to all wells to start the reaction. The final substrate concentration will be 20 µM.
-
Incubate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme activity.
-
-
Develop Fluorescence:
-
Add 20 µL of the trypsin solution to all wells to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Incubate at 37°C for 15-30 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at 340-380 nm and emission at 440-460 nm.
-
AMC Standard Curve Protocol:
-
Prepare a series of AMC dilutions in HDAC Assay Buffer (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM) from the 1 mM stock.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence as described above.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM).[6][7]
Data Analysis and Interpretation
-
Subtract Background: Subtract the average fluorescence of the "no enzyme" blank from all other readings.
-
Convert RFU to AMC Concentration: Use the slope from the AMC standard curve to convert the background-subtracted RFU values into the concentration of AMC produced.
-
[AMC] (µM) = (Sample RFU - Blank RFU) / Slope (RFU/µM)
-
-
Calculate HDAC Activity: The rate of the reaction can be calculated as the concentration of AMC produced per unit of time per amount of enzyme.
-
Determine IC₅₀ Values: For inhibitor screening, plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
% Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] * 100
-
Data Presentation
Table 1: Example IC₅₀ Values for HDAC Inhibitors
| Inhibitor | Target HDACs | IC₅₀ (HeLa nuclear extract) | Reference |
| Trichostatin A (TSA) | Class I/II | ~3 nM | [8] |
| Vorinostat (SAHA) | Pan-HDAC | ~7.13 µM | [9] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and incubation times.
Section 2: Direct Protease Activity Assay
This compound can be used as a direct fluorogenic substrate for proteases that cleave after lysine or arginine residues, with trypsin being the most prominent example.
Principle
In this single-step assay, a protease directly cleaves the amide bond between the lysine residue and the AMC fluorophore in the this compound substrate. This releases the free AMC, resulting in an increase in fluorescence that can be monitored over time to determine the rate of enzymatic activity.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Protease of interest (e.g., Trypsin)
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Protease Inhibitor (for control)
-
Other materials as listed for the HDAC assay.
Assay Procedure:
-
Reaction Setup:
-
Add 50 µL of Protease Assay Buffer to all wells.
-
Add 10 µL of inhibitor or buffer to the appropriate wells.
-
Add 20 µL of the protease solution.
-
Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of this compound working solution to all wells.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use excitation and emission wavelengths of 340-380 nm and 440-460 nm, respectively.
-
Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve (RFU/min).
-
Convert to Molar Rate: Use the AMC standard curve to convert the rate from RFU/min to µM/min.
-
Determine Kinetic Parameters: By varying the substrate concentration, Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) can be determined by fitting the initial velocity data to the Michaelis-Menten equation.
Data Presentation
Table 2: Example Kinetic Parameters for Trypsin with a Similar Substrate
| Substrate | Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (µM⁻¹s⁻¹) | Reference |
| Ac-Nle-Thr-Pro-Lys-AMC | Thrombin | 115 ± 10 | 31.0 ± 0.9 | 0.26 ± 0.03 | [10] |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | 160 ± 25 | 2.3 ± 0.2 | 0.015 ± 0.002 | [10] |
Section 3: Signaling Pathways and Logical Relationships
HDAC Signaling in Cancer
Histone deacetylases are critical regulators of gene expression and are involved in numerous cellular signaling pathways. Their dysregulation is a hallmark of many cancers, where they can contribute to tumor growth, proliferation, and angiogenesis by deacetylating both histone and non-histone proteins.[11][12][13] Key pathways influenced by HDACs include those governed by p53, NF-κB, and receptor tyrosine kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ac-Arg-Gly-Lys(Ac)-AMC | CRB1101637 | Biosynth [biosynth.com]
- 3. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylases and cancer-associated angiogenesis: current understanding of the biology and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Trypsin-like Protease Activity in Cell Lysates using Ac-Arg-Gly-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, cell signaling, and apoptosis. The dysregulation of protease activity is often associated with various diseases, making them key targets for therapeutic intervention. This document provides a detailed guide for measuring the activity of trypsin-like proteases in cell lysates using the fluorogenic substrate Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC).
Trypsin-like proteases are a subfamily of serine proteases that preferentially cleave peptide bonds C-terminal to arginine (Arg) and lysine (Lys) residues. Upon cleavage of the this compound substrate by these proteases, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence intensity, which can be measured using a fluorescence microplate reader, is directly proportional to the protease activity in the sample. This assay provides a sensitive and continuous method to quantify the activity of endogenous trypsin-like proteases in complex biological samples such as cell lysates.
Principle of the Assay
The assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter molecule.
Figure 1. Principle of the fluorometric protease assay.
Materials and Reagents
Reagent Preparation and Storage
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO | -20°C, protected from light |
| 7-Amino-4-methylcoumarin (AMC) Standard | 1 mM | DMSO | -20°C, protected from light |
| Cell Lysis Buffer | 1X | Aqueous | 4°C |
| Protease Assay Buffer | 1X | Aqueous | 4°C |
| Protease Inhibitor Cocktail (optional) | 100X | DMSO or Aqueous | -20°C |
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Cell Lysate Preparation
This protocol is designed for cultured mammalian cells. Optimization may be required for different cell types or tissues.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cell Harvest:
-
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold Cell Lysis Buffer (see table below for composition) to the plate and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the protease activity.
-
Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Table 1: Recommended Cell Lysis Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| EDTA | 1 mM | Chelates divalent cations |
| Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis |
Note: For studying endogenous protease activity, it is critical NOT to add a broad-spectrum protease inhibitor cocktail to the lysis buffer. However, if the goal is to inhibit other classes of proteases while measuring trypsin-like activity, specific inhibitors can be added.
AMC Standard Curve Generation
A standard curve is essential to convert the relative fluorescence units (RFU) to the amount of AMC produced.
-
Prepare AMC Dilutions: Prepare a series of dilutions of the 1 mM AMC stock solution in Protease Assay Buffer to final concentrations ranging from 0 to 20 µM.
-
Plate Setup: Add 100 µL of each AMC dilution to the wells of a black, flat-bottom 96-well plate. Include a blank well with 100 µL of Protease Assay Buffer only.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm using a fluorescence microplate reader.
-
Plot Standard Curve: Subtract the blank reading from all measurements and plot the fluorescence intensity (RFU) versus the AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
Protease Activity Assay
-
Reaction Setup: In a black, flat-bottom 96-well plate, add the following components in the order listed:
-
X µL of Protease Assay Buffer
-
Y µL of cell lysate (typically 20-50 µg of total protein)
-
Optional: 10 µL of a specific protease inhibitor for control wells.
-
Bring the total volume in each well to 50 µL with Protease Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 50 µL of a 2X working solution of this compound (e.g., 100 µM for a final concentration of 50 µM) in Protease Assay Buffer to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at Ex/Em wavelengths of 360-380 nm/440-460 nm.
Table 2: Recommended Protease Assay Buffer Composition
| Component | Final Concentration |
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 100 mM |
| CaCl₂ | 10 mM |
Data Analysis and Presentation
-
Calculate Protease Activity:
-
Determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve for each sample.
-
Convert the rate from RFU/min to pmol AMC/min using the slope of the AMC standard curve:
-
Activity (pmol/min) = (ΔRFU/min) / slope of AMC standard curve
-
-
-
Normalize Activity: Normalize the protease activity to the amount of protein in the cell lysate.
-
Specific Activity (pmol/min/mg) = Activity (pmol/min) / Protein amount (mg)
-
Table 3: Example Quantitative Data Summary
| Sample | Protein Conc. (mg/mL) | ΔRFU/min | Protease Activity (pmol/min) | Specific Activity (pmol/min/mg) |
| Control Lysate | 2.0 | 150 | 7.5 | 3.75 |
| Treated Lysate | 2.0 | 450 | 22.5 | 11.25 |
| Inhibitor Control | 2.0 | 20 | 1.0 | 0.5 |
Visualization of Workflows
Experimental Workflow
Figure 2. Overall experimental workflow.
Logical Relationship for Data Normalization
Figure 3. Data normalization pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution; protect from light. |
| Autofluorescence of cell lysate | Run a lysate-only control (without substrate) and subtract the background. | |
| No or low signal | Low protease activity | Increase the amount of cell lysate or incubation time. |
| Inappropriate assay buffer pH | Optimize the pH of the assay buffer for the target proteases (typically pH 7.5-8.5 for trypsin-like proteases). | |
| Presence of endogenous inhibitors | Dilute the cell lysate to reduce inhibitor concentration. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower concentration of cell lysate or a higher substrate concentration. |
| Enzyme instability | Ensure all steps are performed on ice and the assay is run immediately after lysate preparation. |
Conclusion
The use of the fluorogenic substrate this compound provides a robust and sensitive method for the quantification of trypsin-like protease activity in cell lysates. The detailed protocols and guidelines presented in these application notes are intended to assist researchers in obtaining reliable and reproducible data. Careful optimization of assay conditions, including cell lysate concentration and substrate concentration, is recommended for each specific experimental system to ensure accurate and meaningful results.
Practical Guide for the Laboratory Use of Ac-Arg-Gly-Lys-AMC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of the fluorogenic peptide substrate, Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), in a laboratory setting. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the study of proteases.
Introduction
This compound is a synthetic peptide substrate used for the sensitive and continuous assay of proteases that exhibit specificity for cleavage at the C-terminus of lysine and arginine residues. The substrate consists of a short peptide sequence (Arg-Gly-Lys) that is recognized and cleaved by these proteases. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine protease activity.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide-AMC bond. The rate of this reaction is directly proportional to the activity of the protease under investigation. The release of free AMC is monitored by measuring the fluorescence at an emission wavelength of approximately 460 nm with an excitation wavelength of around 380 nm.
Applications
-
Enzyme Activity Assays: Direct measurement of the activity of trypsin-like serine proteases.
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for protease-substrate interactions.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.
-
Drug Discovery: Characterization of the mechanism of action of novel drug candidates targeting specific proteases.
Quantitative Data
Disclaimer: The following data is for substrates structurally related to this compound and may not be fully representative of its specific kinetic profile.
Table 1: Kinetic Parameters for Trypsin with Various Substrates
| Substrate | Km (mM) | Vmax (mM min-1 mg enzyme-1) | Source |
| Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 | [1] |
Table 2: Kinetic Parameters for Thrombin with Various AMC Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 104 | [2][3] |
| H-Gly-Gly-Arg-AMC | 176 | 1.93 | 2.4 x 103 | [4] |
Table 3: General Information for Fluorogenic AMC Substrates
| Parameter | Value | Source |
| Excitation Wavelength (Ex) | 360-380 nm | [5] |
| Emission Wavelength (Em) | 440-460 nm | [5] |
Experimental Protocols
General Protease Activity Assay
This protocol provides a general method for measuring the activity of a trypsin-like protease using this compound.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Trypsin, Thrombin, Plasmin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect the stock solution from light and store at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.
-
Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined experimentally.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the working substrate solution to each well.
-
To initiate the reaction, add 25 µL of the enzyme solution to each well.
-
For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). This rate is proportional to the enzyme activity.
Protocol for Determining Km and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic parameters for a protease with this compound.
Materials:
-
Same as the general protease activity assay.
Procedure:
-
Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear rate of product formation for the duration of the assay.
-
Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Assay Setup: Perform the protease activity assay as described above for each substrate concentration.
-
Data Acquisition and Analysis:
-
For each substrate concentration, determine the initial velocity (V0) of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Protocol for Inhibitor Screening
This protocol can be used to screen for potential inhibitors of a target protease.
Materials:
-
Same as the general protease activity assay.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for primary screening) to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the working substrate solution. The substrate concentration should ideally be close to the Km value.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence as described in the general activity assay.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
The proteases that cleave this compound are involved in numerous critical signaling pathways. Below are diagrams of two such pathways.
Caption: Experimental workflow for a typical protease assay using this compound.
Caption: Simplified representation of the blood coagulation cascade highlighting key protease cleavages.
Caption: General mechanism of Protease-Activated Receptor (PAR) signaling initiation.
References
- 1. Ac-Arg-Ala-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for HDAC Activity Assay Using Ac-Arg-Gly-Lys(Ac)-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining histone deacetylase (HDAC) activity using the fluorogenic substrate Ac-Arg-Gly-Lys(Ac)-AMC in a two-step enzymatic reaction. This assay is a robust and widely used method for screening HDAC inhibitors and characterizing HDAC enzyme kinetics.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation plays a crucial role in regulating gene expression, and dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.[1] Consequently, HDACs are significant targets for drug discovery.
The assay described here is a discontinuous, two-step fluorometric assay. In the first step, an HDAC enzyme deacetylates the acetylated lysine residue of the substrate, Ac-Arg-Gly-Lys(Ac)-AMC. In the second step, a developing solution containing trypsin is added. Trypsin specifically cleaves the deacetylated substrate at the C-terminus of the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][2][3][4] The fluorescence intensity is directly proportional to the HDAC activity.
Assay Principle
The two-step enzymatic reaction is illustrated below:
Step 1: Deacetylation by HDAC Ac-Arg-Gly-Lys(Ac)-AMC + H₂O --(HDAC)--> Ac-Arg-Gly-Lys-AMC + Acetate
Step 2: Proteolytic Cleavage by Trypsin this compound --(Trypsin)--> Ac-Arg-Gly-Lys + AMC (Fluorescent)
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog # Example |
| Ac-Arg-Gly-Lys(Ac)-AMC | Biosynth | CRB1101637 |
| Recombinant Human HDAC1 | BPS Bioscience | 50051 |
| Trypsin (TPCK treated) | Sigma-Aldrich | T1426 |
| Trichostatin A (TSA) | Cayman Chemical | 10009969 |
| Suberoylanilide Hydroxamic Acid (SAHA) | Cayman Chemical | 10009929 |
| Assay Buffer (e.g., Tris-based) | - | - |
| DMSO | Sigma-Aldrich | D8418 |
| Black 96-well or 384-well plates | Greiner Bio-One | 655090 |
| Fluorescence Microplate Reader | BMG LABTECH | CLARIOstar |
Note: This is not an exhaustive list, and equivalent reagents and materials from other suppliers can be used.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: A common assay buffer is 15 mM Tris-HCl, pH 8.0, 50 mM KH₂PO₄/K₂HPO₄, 250 mM NaCl, 250 μM EDTA, and 0.001% Pluronic F-68.[2] The optimal buffer composition may vary depending on the specific HDAC isoform being studied.
-
Substrate Stock Solution: Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
HDAC Enzyme Stock Solution: Reconstitute and dilute the HDAC enzyme in assay buffer to the desired concentration. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range (e.g., 1-10 nM).[2] Keep the enzyme on ice.
-
Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA; pH 7.4) at a concentration of 2 mg/mL.[5]
-
HDAC Inhibitor (e.g., SAHA) Stock Solution: Dissolve the inhibitor in DMSO to a stock concentration of 10 mM. Further dilutions should be made in assay buffer.
HDAC Activity Assay Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
-
Prepare Reagent Plate:
-
Add 25 µL of assay buffer to all wells.
-
For inhibitor studies, add 5 µL of the desired concentration of inhibitor (or DMSO as a vehicle control) to the appropriate wells.
-
Add 10 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells (add 10 µL of assay buffer instead).
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add 10 µL of the Ac-Arg-Gly-Lys(Ac)-AMC substrate solution (diluted in assay buffer to the desired final concentration, e.g., 20 µM) to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
-
-
Develop the Signal:
-
Stop the enzymatic reaction and initiate the development step by adding 50 µL of the trypsin solution to all wells. To ensure the HDAC reaction is completely stopped, the trypsin solution can also contain a potent HDAC inhibitor like Trichostatin A (TSA) or SAHA at a final concentration sufficient to inhibit the enzyme (e.g., 5 µM SAHA).[2]
-
Incubate the plate at 37°C for 30 minutes to allow for the complete cleavage of the deacetylated substrate.[5]
-
-
Measure Fluorescence:
Data Presentation
Quantitative data from HDAC activity assays are crucial for understanding enzyme kinetics and inhibitor potency. Below are examples of how to structure this data in tables.
Table 1: Determination of Michaelis-Menten Constant (Kₘ) for HDAC1
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 2 | 150 |
| 5 | 320 |
| 10 | 550 |
| 20 | 850 |
| 40 | 1100 |
| 80 | 1250 |
| 160 | 1350 |
| Kₘ (µM) | ~15 |
This is example data. Actual results will vary.
Table 2: Determination of IC₅₀ Value for SAHA against HDAC1
| SAHA Concentration (nM) | % Inhibition |
| 1 | 5 |
| 10 | 15 |
| 50 | 48 |
| 100 | 75 |
| 500 | 95 |
| 1000 | 98 |
| IC₅₀ (nM) | ~52 |
This is example data. Actual results will vary.
Visualizations
Diagram 1: Two-Step HDAC Activity Assay Workflow
Caption: Workflow for the two-step HDAC activity assay.
Diagram 2: Enzymatic Reaction and Signaling Pathway
Caption: Mechanism of the two-step enzymatic reaction.
References
Troubleshooting & Optimization
Ac-Arg-Gly-Lys-AMC Protease Assay Technical Support Center
Welcome to the technical support center for Ac-Arg-Gly-Lys-AMC protease assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound protease assay?
A1: The this compound is a fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of a peptide sequence (Arg-Gly-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is weakly fluorescent. When a protease cleaves the amide bond between the lysine (Lys) residue and the AMC group, free AMC is released. Free AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the protease activity. The assay is typically monitored using a fluorescence plate reader with excitation around 360-380 nm and emission at 440-460 nm.[1][2][3]
Q2: What types of proteases can be assayed with this compound?
A2: This substrate is primarily designed for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like lysine and arginine.[4] Additionally, it is used in a two-step coupled assay to measure the activity of histone deacetylases (HDACs). In this setup, an HDAC first removes the acetyl group from the lysine side chain, which then allows a trypsin-like protease to cleave the Lys-AMC bond, releasing the fluorescent signal.[5][6][7]
Q3: How should the this compound substrate be stored?
A3: The lyophilized peptide should be stored at -20°C or lower.[6][8] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -70°C to avoid repeated freeze-thaw cycles. Protect the substrate from direct light, both in its solid and solution forms.[8]
Q4: My test compound is dissolved in DMSO. Will this affect the assay?
A4: Yes, high concentrations of DMSO can inhibit enzyme activity. It is advisable to keep the final concentration of DMSO in the assay as low as possible, typically below 2-3%.[9] Ensure that all control wells (e.g., no enzyme, no inhibitor) contain the same final concentration of DMSO as the experimental wells to account for any solvent effects.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Action |
| Substrate Degradation | Store the substrate properly (aliquoted, frozen, protected from light). Prepare fresh substrate solutions for each experiment.[8] |
| Autofluorescence of Test Compounds | Run a control well containing the test compound, buffer, and substrate, but no enzyme. Subtract this background fluorescence from your experimental readings.[1] |
| Contaminated Buffer or Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Intrinsic Substrate Fluorescence | While generally low, the uncleaved substrate has some inherent fluorescence.[10] Always include a "no enzyme" control to determine the baseline fluorescence of the substrate in your assay buffer. |
Issue 2: Low or No Signal (Low Signal-to-Noise Ratio)
A weak or absent signal can indicate a problem with the enzyme, substrate, or assay conditions.
| Potential Cause | Recommended Action |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. Test the enzyme activity with a known positive control substrate or inhibitor. Consider adding a carrier protein like BSA to the buffer to improve enzyme stability.[8] |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer for your specific protease.[9] |
| Incorrect Substrate Concentration | Determine the Michaelis-Menten constant (Km) for your enzyme with the substrate and use a substrate concentration around the Km value for initial experiments. Very high substrate concentrations can sometimes lead to substrate inhibition. |
| Insufficient Enzyme Concentration | Perform an enzyme titration to find a concentration that yields a linear reaction rate over the desired time course. |
| Fluorescence Quenching by Test Compounds | Test for quenching by adding your compound to a reaction that has already proceeded (i.e., after free AMC has been generated). A decrease in signal indicates quenching.[1] |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the fluorescence reader are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[2] |
| Microplate Issues | The type of black microplate used can significantly affect fluorescence readings. Test different plate types (e.g., non-binding vs. medium-binding surfaces) to find the one that provides the best signal-to-noise ratio for your assay.[11] |
Issue 3: Non-Linear Reaction Progress Curves
The initial phase of the reaction should be linear. If it is not, it can complicate the determination of the initial velocity (V₀).
| Potential Cause | Recommended Action |
| Substrate Depletion | If the reaction rate slows over time, it may be due to the substrate being consumed. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Try adding stabilizing agents like glycerol or BSA to the buffer.[9] |
| Product Inhibition | The released peptide fragment or AMC could be inhibiting the enzyme. Analyze the initial, linear phase of the reaction for kinetic calculations. |
| Assay Artifacts (e.g., Compound Aggregation) | Some test compounds can form aggregates that inhibit the enzyme in a time-dependent manner. Including a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the assay buffer can often mitigate this.[12] |
Experimental Protocols
Standard Protocol for a Trypsin-like Protease Assay
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically.
-
Prepare Assay Buffer: A common buffer is 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20.[2]
-
Reconstitute Substrate: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions:
-
Dilute the substrate stock in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Dilute the protease stock in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
If testing inhibitors, prepare them at 2X their final concentration in assay buffer containing the same percentage of DMSO as the substrate solution.
-
-
Set up the Assay Plate (96-well black plate):
-
Blank (no enzyme): 50 µL of 2X substrate + 50 µL of assay buffer.
-
Enzyme Control (no inhibitor): 50 µL of 2X substrate + 50 µL of 2X enzyme solution.
-
Inhibitor Test: 50 µL of 2X substrate + 50 µL of 2X enzyme/inhibitor mix.
-
-
Initiate the Reaction: Add the final component (typically the enzyme solution) to all wells simultaneously if possible.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at Ex/Em wavelengths of ~380/460 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Visualizations
Caption: General workflow for an this compound protease assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 5. glpbio.com [glpbio.com]
- 6. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 7. Ac-Arg-Gly-Lys(Ac)-AMC [myskinrecipes.com]
- 8. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
reducing high background fluorescence with Ac-Arg-Gly-Lys-AMC
Welcome to the technical support center for Ac-Arg-Gly-Lys-AMC. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays using this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence, Arginine-Glycine-Lysine, is recognized and cleaved by specific proteases. The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide. When the substrate is intact, the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond between Lysine and AMC, the free AMC is released, which results in a significant increase in fluorescence. This fluorescence can be measured to determine the rate of the enzymatic reaction.
This substrate is also utilized as a control in a two-step histone deacetylase (HDAC) assay. In this context, after the deacetylation of a related substrate (Ac-Arg-Gly-Lys(Ac)-AMC) by an HDAC, trypsin is added to cleave the resulting this compound, releasing the fluorescent AMC group.[1][2]
Q2: Which enzymes can be assayed with this compound?
This compound is primarily a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to lysine (Lys) and arginine (Arg) residues. Trypsin is a common enzyme used with this substrate.[1][2][3]
Q3: What are the optimal excitation and emission wavelengths for detecting free AMC?
The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[4][5] It is recommended to confirm the optimal wavelengths for your specific instrument and experimental conditions.
Q4: How should I store and handle this compound?
The lyophilized powder should be stored at -20°C, protected from light.[1][6] Once reconstituted, typically in an organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] Solutions should be used within a month if stored at -20°C or up to six months at -80°C.[7]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in assays using fluorogenic substrates. Below is a guide to help you identify and resolve the potential causes.
Problem: High fluorescence signal in "no-enzyme" or "blank" control wells.
This indicates that the fluorescence is not solely due to enzymatic activity. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Substrate Instability/Degradation | Ensure proper storage of the substrate (lyophilized at -20°C, aliquoted solutions at -20°C or -80°C, protected from light). Prepare fresh substrate dilutions for each experiment. Minimize exposure of the substrate solution to light. | Reduced background fluorescence in blank wells, leading to an improved signal-to-noise ratio. |
| Contaminated Reagents | Use high-purity water and buffer components. Filter-sterilize buffers. Check for microbial contamination in stock solutions. | Lower and more consistent background fluorescence across the plate. |
| Autofluorescence of Assay Components | Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself.[5] Check if the assay buffer or other components (e.g., test compounds) are autofluorescent at the assay wavelengths. If so, subtract the fluorescence of a "no-substrate" control. | Reduced background and improved assay sensitivity. |
| High Substrate Concentration | Titrate the this compound concentration to find the optimal balance between a robust signal and low background. A typical starting point is 10-50 µM. | A lower substrate concentration can significantly decrease background fluorescence without compromising the enzymatic reaction rate, thereby increasing the signal-to-background ratio. |
Data Presentation: Optimizing Substrate Concentration
The following table illustrates the effect of substrate concentration on the signal-to-background ratio in a typical trypsin assay.
| Substrate Concentration (µM) | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio |
| 100 | 8500 | 1200 | 7.1 |
| 50 | 7200 | 650 | 11.1 |
| 25 | 5500 | 350 | 15.7 |
| 10 | 3500 | 200 | 17.5 |
| 5 | 1800 | 150 | 12.0 |
RFU = Relative Fluorescence Units. The signal-to-background ratio is calculated as (Average Signal) / (Average Background).
As shown in the table, reducing the substrate concentration from 100 µM to 10 µM significantly improves the signal-to-background ratio.
Experimental Protocols
Detailed Protocol for a Trypsin Assay using this compound
This protocol provides a general framework for measuring trypsin activity. It should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% (v/v) Brij-35. Note: The choice of buffer can impact fluorescence; avoid buffers with primary amines if possible.[8]
-
Substrate Stock Solution: Dissolve lyophilized this compound in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM). Protect from light.
-
Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). Immediately before use, dilute the trypsin stock solution in Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO. Create a standard curve by serially diluting the AMC stock in Assay Buffer.
2. Assay Procedure:
-
Plate Setup: Add the following to the wells of a black 96-well microplate:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Negative Control (No Substrate): 50 µL of Enzyme Solution.
-
Test Wells: 50 µL of Enzyme Solution at various concentrations.
-
-
Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for kinetic assays, or at a fixed endpoint, e.g., 30 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Enzyme Activity: For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For endpoint assays, use the background-subtracted fluorescence value.
-
AMC Standard Curve: Use the standard curve to convert the change in fluorescence (RFU/min or RFU) into the amount of AMC produced (moles/min or moles).
Visualizations
Experimental Workflow
Caption: Workflow for a protease assay using this compound.
Troubleshooting Logic for High Background
Caption: A logical guide to troubleshooting high background fluorescence.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. Ac-Arg-Gly-Lys(Ac)-AMC | CRB1101637 | Biosynth [biosynth.com]
- 3. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 7. glpbio.com [glpbio.com]
- 8. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
what to do when Ac-Arg-Gly-Lys-AMC assay is not working
Welcome to the technical support center for the Ac-Arg-Gly-Lys-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile fluorogenic substrate.
Assay Principle
The this compound substrate has a primary application in a two-step assay to measure the activity of histone deacetylases (HDACs). In this format, the HDAC enzyme first removes the acetyl group from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence of free AMC, measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.
Additionally, peptides containing a Lys-AMC or Arg-AMC motif can be directly cleaved by certain proteases. Therefore, this substrate may also be used to assay the activity of some trypsin-like proteases, although the acetylated lysine may affect the cleavage efficiency of some enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound substrate?
A1: The primary application is for the measurement of histone deacetylase (HDAC) activity in a two-step enzymatic assay.[1] It can also potentially be used for the direct measurement of certain trypsin-like protease activities.
Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
A2: The recommended excitation wavelength is in the range of 340-380 nm, and the emission wavelength is in the range of 440-460 nm.[2][3]
Q3: How should the this compound substrate be stored?
A3: The lyophilized peptide should be stored at -20°C or lower.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -70°C to avoid repeated freeze-thaw cycles. The substrate is also light-sensitive and should be protected from light.[4]
Q4: Can I use this substrate to differentiate between different classes of HDACs?
A4: This specific substrate is generally used for assaying class I and class II HDACs.[3] Different HDAC classes can have preferences for different substrates, so for more specific characterization, it is advisable to use a panel of substrates or specific inhibitors.
Q5: What is the "inner filter effect" and how can it affect my results?
A5: The inner filter effect is a phenomenon where high concentrations of a substance in the sample absorb either the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorophore concentration and signal intensity. This can result in an underestimation of the true reaction rate. To mitigate this, it is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength. Diluting the sample is a common strategy to minimize the inner filter effect.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from your enzymatic reaction, leading to a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to quantify the rate of spontaneous AMC release. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Check for microbial contamination in buffers and cell culture media if applicable. |
| Non-specific Binding of Antibodies (if applicable) | If using an antibody-based detection method, ensure proper blocking steps are included. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of your sample species. |
| Autofluorescence from Compounds or Samples | Run a control without the substrate to measure the intrinsic fluorescence of your sample or test compounds. If a compound is fluorescent, consider using a different assay format or correcting for the background fluorescence. |
| Insufficient Washing Steps | If your protocol involves washing steps, ensure they are thorough to remove any unbound fluorescent molecules. |
Issue 2: Low or No Signal
A lack of signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme (HDAC or Protease) | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate or a different batch of enzyme. For proteases, ensure the presence of any necessary cofactors (e.g., Ca²⁺ for trypsin). |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. For proteases that cleave after Arg or Lys, a pH between 8.0 and 8.5 is often optimal. |
| Incorrect Substrate Concentration | The substrate concentration should ideally be at or below the Michaelis constant (Km) for initial rate measurements. Very high concentrations can lead to substrate inhibition or the inner filter effect. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of your enzyme. For the HDAC assay, be aware that some compounds may inhibit both the HDAC and the trypsin used in the developing step. |
| Inefficient Trypsin Digestion (HDAC Assay) | Ensure the trypsin is active and used at an appropriate concentration. The pH of the reaction mixture should be optimal for trypsin activity (around pH 8.0) during the development step. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AMC. Ensure the gain setting is appropriate to detect the signal without saturating the detector. |
Issue 3: Non-linear Reaction Progress Curves
The rate of product formation should be linear during the initial phase of the reaction.
| Possible Cause | Recommended Solution |
| Substrate Depletion | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol to the buffer. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. |
| Inner Filter Effect | As the fluorescent product accumulates, it can contribute to the inner filter effect. Use a lower substrate concentration or monitor the reaction for a shorter period. |
Experimental Protocols
Protocol 1: Two-Step Histone Deacetylase (HDAC) Activity Assay
This protocol provides a general framework for measuring the activity of class I and class II HDACs.
Materials:
-
HDAC enzyme (purified or in cell lysate)
-
Ac-Arg-Gly-Lys(Ac)-AMC substrate
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution (e.g., 0.5 mg/mL in a buffer suitable for trypsin activity, like Tris-HCl pH 8.0)
-
HDAC inhibitor (for control, e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the Ac-Arg-Gly-Lys(Ac)-AMC substrate in DMSO. Dilute the substrate to the desired working concentration in HDAC Assay Buffer.
-
Prepare serial dilutions of the HDAC enzyme in HDAC Assay Buffer.
-
-
HDAC Reaction:
-
In a 96-well black microplate, add the HDAC enzyme dilutions.
-
To initiate the reaction, add the diluted Ac-Arg-Gly-Lys(Ac)-AMC substrate to each well.
-
Include appropriate controls:
-
No-enzyme control: HDAC Assay Buffer + substrate.
-
Inhibitor control: HDAC enzyme + substrate + HDAC inhibitor.
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Development Step:
-
Stop the HDAC reaction and initiate the development by adding the trypsin solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Plot the fluorescence intensity against the enzyme concentration.
-
Protocol 2: General Protease Activity Assay
This protocol can be adapted for measuring the activity of trypsin-like proteases that can directly cleave the Lys-AMC bond.
Materials:
-
Protease enzyme
-
This compound substrate
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂)
-
Protease inhibitor (for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the this compound substrate in DMSO. Dilute the substrate to the desired working concentration in Protease Assay Buffer.
-
Prepare serial dilutions of the protease enzyme in Protease Assay Buffer.
-
-
Protease Reaction:
-
In a 96-well black microplate, add the protease enzyme dilutions.
-
Include appropriate controls:
-
No-enzyme control: Protease Assay Buffer + substrate.
-
Inhibitor control: Protease enzyme + substrate + protease inhibitor.
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding the diluted this compound substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements (reading fluorescence at regular intervals, e.g., every 1-2 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (slope of the linear portion of the curve).
-
Subtract the velocity of the no-enzyme control from all other readings.
-
Plot the reaction velocity against the enzyme concentration.
-
Quantitative Data
The following tables provide example quantitative data for AMC-based assays. Note that specific kinetic parameters can vary depending on the exact substrate, enzyme, and assay conditions.
Table 1: Typical Instrument Settings for AMC Detection
| Parameter | Recommended Setting |
| Excitation Wavelength | 340 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Cuvette/Plate Type | Quartz cuvette or black, opaque microplate |
| Read Mode | Fluorescence Intensity (Kinetic or Endpoint) |
Table 2: Example Kinetic Parameters for Similar AMC Substrates with Proteases
Note: This data is for illustrative purposes with similar, but not identical, substrates to this compound and should be used as a general guide.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 0.26 ± 0.03 |
| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 0.015 ± 0.002 |
Data adapted from a study on protease specificity using fluorogenic substrates.[2]
Visualizations
Caption: Workflow for the two-step HDAC activity assay.
Caption: A logical troubleshooting workflow for common assay problems.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Enzyme Assays with Ac-Arg-Gly-Lys-AMC: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Ac-Arg-Gly-Lys-AMC. Here, you will find troubleshooting advice and frequently asked questions to navigate common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which enzymes can directly cleave the this compound substrate?
A1: The this compound substrate is primarily designed for assaying the activity of trypsin and trypsin-like serine proteases. These enzymes recognize and cleave the peptide bond C-terminal to the lysine (Lys) residue, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group.
Q2: Can this compound be used for enzymes other than trypsin?
A2: Yes, this substrate is often used in a two-step coupled assay to measure the activity of enzymes like Histone Deacetylases (HDACs).[1][2] In this setup, the substrate is first deacetylated by an HDAC. Subsequently, a developing enzyme, such as trypsin, is added to cleave the deacetylated substrate, releasing the fluorescent AMC molecule. The resulting fluorescence is proportional to the HDAC activity.
Q3: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?
A3: For the detection of the released AMC fluorophore, an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm are generally recommended.[3] However, it is always best to confirm the optimal settings for your specific plate reader or spectrofluorometer.
Q4: What is a typical starting concentration range for the this compound substrate?
A4: The optimal substrate concentration is dependent on the Michaelis constant (Km) of the enzyme.[4] A common starting point for assays is a substrate concentration close to or slightly above the Km value. For many proteases using AMC substrates, a concentration range of 10 µM to 100 µM is often a reasonable starting point for optimization.
Q5: How can I determine the optimal enzyme concentration for my assay?
A5: The optimal enzyme concentration should result in a linear increase in fluorescence over a desired time period, and the signal should be well above the background noise. A good starting point is to perform a titration experiment with varying enzyme concentrations while keeping the substrate concentration constant. The goal is to find a concentration that yields a robust and linear reaction rate.
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Question: My control wells (without enzyme) show high fluorescence. What could be the cause and how can I fix it?
-
Answer: High background fluorescence can be caused by several factors:
-
Substrate Instability: The this compound substrate may be sensitive to light and can undergo spontaneous hydrolysis over time. It is crucial to protect the substrate from light by storing it in the dark and preparing solutions fresh.[5]
-
Contamination: The substrate solution or the assay buffer may be contaminated with other proteases. Ensure you use high-purity reagents and sterile techniques.
-
Autofluorescence of Assay Components: Some components in your assay buffer or test compounds could be inherently fluorescent at the excitation/emission wavelengths of AMC. It is important to measure the fluorescence of a blank solution containing all components except the substrate and subtract this from your experimental readings.[6]
-
Issue 2: Low or No Signal
-
Question: I am not observing any significant increase in fluorescence after adding my enzyme. What should I do?
-
Answer: A lack of signal could be due to:
-
Inactive Enzyme: Ensure your enzyme is active. Handle enzymes on ice unless otherwise specified, and consider running a positive control with a known active enzyme.
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for your enzyme's activity. Consult the literature for the recommended buffer conditions for your specific enzyme.
-
Incorrect Enzyme or Substrate Concentration: The concentration of your enzyme might be too low, or the substrate concentration could be far below the Km, leading to a very slow reaction rate. Try increasing the enzyme concentration or optimizing the substrate concentration.
-
Issue 3: Non-linear Reaction Rate
-
Question: The fluorescence signal plateaus very quickly, or the reaction rate is not linear. What does this indicate?
-
Answer: A non-linear reaction rate can be a sign of:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the signal.[7] In this case, you should reduce the enzyme concentration.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment. This can be addressed by reducing the incubation time or adding stabilizing agents like BSA to the buffer.[5]
-
Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme's activity. If you observe a decrease in the reaction rate at higher substrate concentrations, you may be encountering substrate inhibition. It is advisable to test a range of substrate concentrations to identify the optimal level.
-
Experimental Protocols
Protocol: Determining the Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your assay using the this compound substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your assay buffer with the optimal pH and ionic strength for your enzyme.
-
Prepare a series of enzyme dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the this compound substrate to each well to a final concentration that is close to its Km value (if known) or a starting concentration of 50 µM.
-
Include control wells:
-
No-Enzyme Control: Contains buffer and substrate only.
-
No-Substrate Control: Contains buffer and enzyme only.
-
-
-
Initiate the Reaction:
-
Add the different dilutions of your enzyme to the respective wells to initiate the reaction. The final volume in all wells should be the same.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The optimal enzyme concentration will be the one that gives a linear increase in fluorescence over the desired time course and a signal that is significantly above the background.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Assay Optimization
| Component | Recommended Starting Concentration | Considerations |
| This compound | 10 µM - 100 µM | The optimal concentration should be determined empirically and is related to the enzyme's Km. |
| Enzyme (e.g., Trypsin) | 1 nM - 100 nM | Highly dependent on the specific activity of the enzyme preparation. A titration is necessary. |
Visualizations
Caption: Enzymatic cleavage of this compound substrate.
Caption: Workflow for optimizing enzyme concentration.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
improving signal-to-noise ratio in Ac-Arg-Gly-Lys-AMC experiments
Welcome to the technical support center for Ac-Arg-Gly-Lys-AMC assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. The peptide sequence, Arginine-Glycine-Lysine, is recognized and cleaved by specific proteases. The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage, the free AMC is released, which results in a significant increase in fluorescence.[1] This fluorescence can be measured over time to determine the rate of the enzymatic reaction.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[2][3] It is recommended to consult your instrument's manual and perform a spectrum scan to determine the optimal settings for your specific plate reader.
Q3: How should I prepare and store the this compound substrate?
The this compound substrate is typically supplied as a lyophilized powder. For storage, it is recommended to keep it at -20°C or -70°C, protected from light.[4][5] For use, a stock solution is typically prepared in a solvent like DMSO.[5] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5] The stability of the reconstituted substrate can vary, so it is best to refer to the manufacturer's instructions.[4]
Q4: Why is a standard curve with free AMC necessary?
A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) measured by the plate reader into the actual amount of product (cleaved AMC) generated in your enzymatic reaction.[6] This allows for the quantitative determination of enzyme activity in units such as nmol/min/mg. The standard curve should be prepared using the same buffer and conditions as your experimental assay to ensure accuracy.[6]
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
High Background Fluorescence
Problem: The fluorescence signal in your negative control (no enzyme or inhibited enzyme) is excessively high.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate stock solutions. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which can contain proteases. Filter-sterilize buffers if necessary. |
| Autofluorescence of Test Compounds | If screening for inhibitors, pre-read the plate after adding the compounds but before adding the substrate to measure their intrinsic fluorescence. Subtract this background from the final reading. |
| Well-to-Well Contamination | Be careful with pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each reagent and sample. |
Low Signal or No Signal
Problem: The fluorescence signal in your positive control or experimental wells does not increase significantly over time.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and buffer composition for your specific protease. Some proteases require cofactors or have specific ionic strength requirements. |
| Incorrect Substrate Concentration | The substrate concentration may be too far below the Michaelis constant (Km) of the enzyme. Perform a substrate titration to determine the optimal concentration. |
| Inhibitors in the Sample | Your sample may contain endogenous inhibitors. Include a positive control with a known amount of purified enzyme to test for inhibition. |
Signal Instability and Poor Reproducibility
Problem: The fluorescence readings are erratic, or there is high variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Photobleaching | Reduce the exposure time to the excitation light.[7] If possible, take fewer readings over the time course. Use a plate reader with a shutter that only opens during measurement. |
| Inner Filter Effect (IFE) | This occurs at high substrate or product concentrations where molecules absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.[4][5][8][9] Dilute your enzyme or substrate to work within a linear range. |
| Precipitation of Substrate or Compounds | Visually inspect the wells for any precipitation. The solubility of this compound can be limited in aqueous buffers.[5] Ensure the final DMSO concentration is compatible with your enzyme and does not cause precipitation. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate. |
Experimental Protocols
General Protocol for this compound Protease Assay
This is a generalized protocol and should be optimized for your specific protease and experimental conditions.
Materials:
-
This compound substrate
-
Purified protease
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
DMSO for dissolving the substrate
-
Free 7-Amino-4-methylcoumarin (AMC) for standard curve
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in assay buffer to generate a range of concentrations (e.g., 0-50 µM).
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of the 96-well plate. Include a buffer-only blank.
-
Read the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope.
-
-
Enzyme Assay:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
-
In the 96-well plate, add your enzyme solution to the appropriate wells. Include a negative control with buffer only.
-
To initiate the reaction, add the this compound substrate to all wells to a final concentration typically in the low micromolar range (e.g., 10-100 µM). The optimal concentration should be determined experimentally.
-
Immediately place the plate in the fluorescence reader, pre-set to the desired temperature.
-
Monitor the increase in fluorescence over time (kinetic read) at Ex/Em = 380/460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the negative control (background) from the experimental rates.
-
Convert the corrected rates (RFU/min) to the rate of product formation (nmol/min) using the slope from the AMC standard curve.
-
Normalize the activity to the amount of enzyme used to get the specific activity (e.g., nmol/min/mg).
-
Data Presentation
Table 1: Troubleshooting Common Artifacts in Fluorescence Readings
| Artifact | Description | Potential Cause | Recommended Solution |
| Inner Filter Effect | Non-linear increase in fluorescence at high substrate/product concentrations.[4][5][8][9] | Absorption of excitation or emission light by assay components. | Dilute samples to a lower concentration range. Use a standard curve to ensure measurements are in the linear range. |
| Photobleaching | Decrease in fluorescence signal over time due to fluorophore destruction by excitation light.[7] | Prolonged or high-intensity light exposure. | Minimize exposure time. Use neutral density filters. Take readings at longer intervals. |
| Compound Interference | Test compounds may be fluorescent or quench fluorescence. | Intrinsic fluorescence of compounds or quenching properties. | Pre-read plates with compounds before adding substrate. Run quenching controls. |
Visualizations
Caption: Experimental workflow for a typical this compound protease assay.
Caption: Illustration of the Inner Filter Effect (IFE) at high concentrations.
Caption: Simplified diagram of the photobleaching process.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 5. glpbio.com [glpbio.com]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 9. glpbio.com [glpbio.com]
preventing photobleaching of Ac-Arg-Gly-Lys-AMC
Welcome to the technical support center for Ac-Arg-Gly-Lys-AMC. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the photobleaching of this fluorogenic substrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorogenic substrate used to measure the activity of certain proteases.[1] The substrate itself is non-fluorescent, but upon cleavage by a specific enzyme, it releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[1] The resulting fluorescence can be measured to quantify enzyme activity.[2]
Q2: What are the excitation and emission wavelengths of the cleaved AMC product?
The fluorescent product, 7-amino-4-methylcoumarin (AMC), has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[2][3][4]
Q3: What is photobleaching and why is it a problem for my assay?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to light.[5] This leads to a decrease in fluorescence intensity over time, which can be misinterpreted as lower enzyme activity, leading to inaccurate and unreliable data.[6]
Q4: How can I tell if my signal loss is due to photobleaching or another issue?
To determine if signal loss is due to photobleaching, you can perform a simple control experiment. Expose a sample of the cleaved, fluorescent AMC to the excitation light for a prolonged period without the enzyme present. If the fluorescence intensity decreases over time, photobleaching is occurring.
Q5: Are there more photostable alternatives to AMC?
Yes, fluorophores like the Alexa Fluor and DyLight series are known to be more resistant to photobleaching than older generation dyes.[6][7] Depending on the specific protease and assay conditions, a substrate with a more photostable fluorophore might be a suitable alternative.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal decay during continuous measurement | Photobleaching due to excessive excitation light exposure. | - Reduce Excitation Light Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio.[5][8] Neutral density filters can be used to attenuate the light source.[8][9] - Decrease Exposure Time: Minimize the duration of light exposure for each measurement.[6][9] - Use Intermittent Measurements: Instead of continuous monitoring, take measurements at discrete time points. |
| Inconsistent fluorescence readings between wells | Differential photobleaching across the microplate due to variations in light exposure. | - Ensure Uniform Illumination: Check that the light source in your plate reader provides uniform illumination across all wells. - Minimize Plate Reading Time: Read the plate as quickly as possible to reduce the total light exposure time. |
| Low signal-to-noise ratio | Insufficient fluorescence signal, which may tempt the user to increase excitation intensity, thereby increasing photobleaching. | - Optimize Substrate Concentration: Ensure you are using the optimal concentration of this compound for your enzyme. - Check Enzyme Activity: Confirm that your enzyme is active and used at an appropriate concentration. - Use a More Sensitive Detector: If available, use a plate reader with a more sensitive detector (e.g., a cooled monochrome camera).[5] |
| Fluorescence signal decreases even with minimal light exposure | Chemical instability of the AMC fluorophore in the assay buffer. | - Check Buffer pH: The fluorescence of AMC can be pH-sensitive. Ensure your buffer pH is stable and optimal for the fluorophore. - Add an Antifade Reagent: Incorporate a commercially available antifade reagent into your assay buffer.[5][8] |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| AMC Excitation Maximum | 340-360 nm | [2][3][4] |
| AMC Emission Maximum | 440-460 nm | [2][3][4] |
| Common Antifade Reagents | ProLong Gold, VECTASHIELD, DABCO | [5] |
| Refractive Index of some Antifade Mountants | ProLong Glass: ~1.52, ProLong Diamond/Gold: 1.47 | [10] |
Note: While some antifade reagents are formulated as mounting media for microscopy, some suppliers offer liquid antifade reagents suitable for live-cell imaging and potentially for in-solution assays.[10][11][12]
Experimental Protocols
Protocol for Quantifying Photobleaching and Testing Antifade Reagents
This protocol describes a method to assess the rate of photobleaching of AMC and to evaluate the effectiveness of an antifade reagent in a microplate reader.
-
Prepare a Stock Solution of AMC: Dissolve 7-amino-4-methylcoumarin in DMSO to create a concentrated stock solution.
-
Prepare Working Solutions:
-
Control: Dilute the AMC stock solution in your assay buffer to a final concentration that gives a strong fluorescent signal.
-
Antifade Test: Dilute the AMC stock solution in your assay buffer containing the antifade reagent at its recommended concentration.
-
-
Plate Setup:
-
Pipette the "Control" solution into several wells of a black, clear-bottom microplate.
-
Pipette the "Antifade Test" solution into adjacent wells.
-
Include buffer-only wells as a blank.
-
-
Instrument Settings:
-
Set the fluorometer or microplate reader to the excitation and emission maxima of AMC (e.g., Ex: 350 nm, Em: 450 nm).
-
Set the instrument to take kinetic readings from each well every 30 seconds for a total duration of 15-30 minutes. Use the highest excitation intensity to deliberately induce photobleaching.
-
-
Data Acquisition: Start the kinetic read. The instrument will repeatedly expose the wells to excitation light and record the emission intensity.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
For each condition (Control and Antifade Test), plot the fluorescence intensity as a function of time.
-
Compare the rate of fluorescence decay between the control and the antifade-treated samples. A slower decay rate in the presence of the antifade reagent indicates its effectiveness in preventing photobleaching.
-
Visualizations
Caption: Mechanism of fluorophore photobleaching.
Caption: Workflow for testing antifade reagent efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. news-medical.net [news-medical.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Request for Quote [thermofisher.com]
- 12. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
dealing with inconsistent results in Ac-Arg-Gly-Lys-AMC kinetic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Arg-Gly-Lys-AMC kinetic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound kinetic assays, providing potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Troubleshooting Steps |
| VAR-01 | Why am I seeing high background fluorescence? | 1. Substrate auto-hydrolysis: The this compound substrate may be degrading spontaneously. 2. Contaminated reagents: Buffers or other assay components may be contaminated with fluorescent substances or proteases. 3. Well/plate autofluorescence: The microplate itself may be contributing to the background signal. 4. Compound interference: If screening compounds, the compounds themselves may be fluorescent. | 1. Substrate integrity: Prepare fresh substrate stock solutions and protect from light. Run a "substrate only" control to assess auto-hydrolysis. 2. Reagent purity: Use high-purity reagents and dedicated solutions for the assay. Filter buffers if necessary. 3. Plate selection: Use black, opaque microplates with clear bottoms for fluorescence assays to minimize background.[1] 4. Compound control: Run a control with the compound and all assay components except the enzyme to measure its intrinsic fluorescence. |
| VAR-02 | My results are inconsistent between wells/replicates. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitors. 2. Temperature fluctuations: Inconsistent temperature across the microplate during incubation. 3. Well-to-well variability: Differences in the optical properties of the microplate wells. 4. Mixing issues: Incomplete mixing of reagents in the wells. | 1. Pipetting technique: Use calibrated pipettes and practice consistent pipetting. Prepare a master mix for common reagents. 2. Temperature control: Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents and during the measurement. 3. Plate quality: Use high-quality microplates. 4. Thorough mixing: Ensure proper mixing after adding each component, without introducing bubbles. |
| VAR-03 | The reaction rate is too fast/too slow. | 1. Incorrect enzyme concentration: The enzyme concentration is too high (fast rate) or too low (slow rate). 2. Incorrect substrate concentration: The substrate concentration may be saturating (fast initial rate) or limiting (slow rate). 3. Sub-optimal assay conditions: pH, buffer composition, or temperature may not be optimal for the enzyme. | 1. Enzyme titration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course. 2. Substrate titration: Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration around the Km for inhibitor screening, or a saturating concentration for determining Vmax. 3. Condition optimization: Review the literature for the optimal conditions for your specific enzyme. |
| VAR-04 | The fluorescence signal is decreasing over time (photobleaching). | 1. Excessive excitation light: Prolonged or high-intensity exposure to the excitation light source can destroy the fluorophore (AMC). | 1. Instrument settings: Reduce the excitation intensity and the exposure time per reading. Increase the gain if the signal becomes too low. 2. Minimize exposure: Only expose the wells to the excitation light during the actual measurement. |
| VAR-05 | Non-linear reaction progress curves. | 1. Substrate depletion: The substrate is being consumed to a significant extent, causing the reaction to slow down. 2. Product inhibition: The product of the reaction is inhibiting the enzyme. 3. Enzyme instability: The enzyme is losing activity over the course of the assay. 4. Inner filter effect: At high substrate or product concentrations, the excitation or emission light is absorbed, leading to a non-linear relationship between fluorescence and concentration. | 1. Initial velocity: Ensure you are measuring the initial reaction rate where less than 10-15% of the substrate is consumed. 2. Literature review: Check if your enzyme is known to be subject to product inhibition. 3. Enzyme stability: Run a control with the enzyme incubated under assay conditions for the duration of the experiment and then measure its activity. Consider adding stabilizing agents like BSA. 4. Concentration optimization: Work with substrate and product concentrations that result in an absorbance of less than 0.1 at the excitation and emission wavelengths to minimize the inner filter effect. |
| HDAC-01 | In my two-step HDAC assay, I see high signal in the "no HDAC" control. | 1. Trypsin is cleaving the acetylated substrate: The trypsin may have some activity against the Ac-Arg-Gly-Lys(Ac)-AMC substrate. 2. Contaminating proteases: The HDAC enzyme preparation may be contaminated with proteases that can cleave the substrate after deacetylation. | 1. Trypsin control: Run a control with only trypsin and the acetylated substrate to assess for direct cleavage. 2. Protease inhibitors: If protease contamination in the HDAC prep is suspected, consider adding a protease inhibitor cocktail (that does not inhibit your HDAC) during the HDAC incubation step. |
Experimental Protocols
AMC Standard Curve Protocol
To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve with free 7-Amino-4-methylcoumarin (AMC) is required.
Materials:
-
7-Amino-4-methylcoumarin (AMC) stock solution (e.g., 1 mM in DMSO)
-
Assay buffer
-
Black, clear-bottom 96-well plate
Procedure:
-
Prepare a series of dilutions of the AMC stock solution in assay buffer. A typical concentration range would be from 0 to 10 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate.
-
Include a "buffer only" blank.
-
Measure the fluorescence using an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.[2][3][4]
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope. This slope (RFU/µM) can be used to convert the rate of change in fluorescence in the enzymatic assay to the rate of product formation.
Protease Kinetic Assay Protocol (e.g., Trypsin)
This protocol is for a single-step protease assay where the cleavage of this compound directly releases the fluorescent AMC molecule.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Protease (e.g., Trypsin) stock solution
-
Assay buffer (e.g., Tris or HEPES based buffer at optimal pH for the enzyme)
-
Black, clear-bottom 96-well plate
Procedure:
-
Enzyme Preparation: Prepare a working solution of the protease in assay buffer. The final concentration should be determined by an enzyme titration to ensure a linear reaction rate.
-
Substrate Preparation: Prepare a working solution of the this compound substrate in assay buffer. The final concentration should be determined based on the Km of the enzyme for the substrate.
-
Assay Setup:
-
Add assay buffer to the wells.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate solution to the wells. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 30-60 seconds. Use an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.[2][3][4]
-
Data Analysis:
-
Plot fluorescence (RFU) versus time (minutes) for each reaction.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).
-
Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
-
Two-Step HDAC Kinetic Assay Protocol
This protocol is for assaying histone deacetylase (HDAC) activity, which involves an initial deacetylation step by the HDAC followed by a second step where trypsin cleaves the deacetylated substrate to release AMC.
Materials:
-
Ac-Arg-Gly-Lys(Ac)-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
HDAC enzyme stock solution
-
HDAC assay buffer
-
Trypsin solution (in a buffer compatible with its activity)
-
HDAC inhibitor (e.g., Trichostatin A) for the developer solution
-
Black, clear-bottom 96-well plate
Procedure:
-
HDAC Reaction:
-
Add HDAC assay buffer to the wells.
-
Add the HDAC enzyme solution.
-
Add the Ac-Arg-Gly-Lys(Ac)-AMC substrate to initiate the deacetylation reaction.
-
Incubate the plate at the optimal temperature for the HDAC enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).
-
-
Development Step:
-
Prepare a developer solution containing trypsin and an HDAC inhibitor (to stop the HDAC reaction).
-
Add the developer solution to each well.
-
Incubate at a temperature optimal for trypsin (e.g., 37°C) for a sufficient time to allow for complete cleavage of the deacetylated substrate (e.g., 15-30 minutes).
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the "no HDAC" control from all measurements.
-
The resulting fluorescence is proportional to the amount of deacetylated substrate produced by the HDAC.
-
Quantitative Data
The following table provides representative kinetic parameters for enzymes with this compound or similar substrates. Note that these values can vary depending on the specific assay conditions (pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | ~50-200 | - | - | --INVALID-LINK-- |
| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3820 | --INVALID-LINK-- |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 2.6 x 10⁵ | --INVALID-LINK-- |
Visualizations
Protease Assay Workflow
Caption: Workflow for a single-step protease kinetic assay.
Two-Step HDAC Assay Workflow
Caption: Workflow for a two-step histone deacetylase (HDAC) kinetic assay.
Troubleshooting Logic for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
References
identifying and mitigating compound interference in Ac-Arg-Gly-Lys-AMC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-Arg-Gly-Lys-AMC based assays. The information is designed to help identify and mitigate common sources of compound interference, ensuring data accuracy and reliability in drug discovery and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This is a fluorogenic assay used to measure the activity of certain proteases. The substrate, this compound, is a peptide (Arginine-Glycine-Lysine) sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Initially, the AMC molecule is not fluorescent because it is quenched by the attached peptide.[1] When a protease cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation.[2][3] The rate of increase in fluorescence is directly proportional to the protease activity.
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength of 360-380 nm and its emission is measured at 440-460 nm.[1][4][5] It is crucial to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.[6][7]
Q3: What are the common causes of false positives in my this compound assay?
A3: False positives, where a test compound appears to be an inhibitor but is not, are often caused by compound interference with the assay's fluorescence detection. The primary mechanisms are:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used to detect AMC, leading to an artificially high background signal.[8][9]
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of AMC, which reduces the detected fluorescence signal and mimics inhibition.[8][9][10]
Q4: What can cause false negatives in this assay?
Q5: What is compound aggregation and how can it affect my results?
A5: At certain concentrations, some small molecules can form colloidal aggregates in solution.[11][12] These aggregates can non-specifically sequester the enzyme, leading to apparent inhibition that is not due to direct binding at the active site.[11] This is a common source of promiscuous, non-specific inhibition in high-throughput screening.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: High background fluorescence in "no enzyme" control wells.
-
Possible Cause: The test compound is autofluorescent.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: This will determine if the compound itself is fluorescent. See the detailed protocol below.
-
Data Correction: If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.
-
Use a "Pre-Read" Step: Many plate readers can be programmed to take a fluorescence reading after the compound is added but before the enzyme reaction is initiated. This initial reading can be subtracted from the final reading to account for compound autofluorescence.[8]
-
Problem 2: Apparent inhibition of the enzyme that is not reproducible in orthogonal assays.
-
Possible Cause 1: The compound is quenching the fluorescence of AMC.
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: This assay will determine if your compound is absorbing light at the excitation or emission wavelengths of AMC. A detailed protocol is provided below.
-
Inner Filter Effect Correction: If quenching is confirmed, mathematical correction methods can be applied to the raw fluorescence data if the absorbance of the compound at the excitation and emission wavelengths is known.[8][10][14]
-
-
Possible Cause 2: The compound is forming aggregates.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often disrupted by detergents, so a significant increase in the IC50 value in the presence of detergent suggests aggregation.
-
Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution and can confirm the formation of aggregates at the concentrations used in the assay.[2][15][16][17]
-
Problem 3: Poor assay reproducibility or a non-linear standard curve.
-
Possible Cause: Issues with reagents or experimental setup.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure that the this compound substrate has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.
-
Buffer Conditions: Verify that the assay buffer pH and components are optimal for your specific protease.[18]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[18]
-
Plate Type: Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[6]
-
Experimental Protocols
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 460 nm).
-
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer at a concentration that is representative of the signal in the uninhibited enzyme reaction (e.g., 10-20% of the initial substrate concentration).
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Detection
This is a biophysical method to confirm compound aggregation.
Materials:
-
Test compound
-
Assay buffer
-
DLS instrument
Procedure:
-
Prepare solutions of the test compound in the assay buffer at various concentrations, including those that showed apparent inhibition.
-
Filter the solutions to remove any extrinsic dust particles.
-
Measure the particle size distribution using the DLS instrument.
-
Interpretation: The presence of particles with hydrodynamic radii significantly larger than a small molecule (typically >100 nm) is indicative of aggregation.[16]
Data Presentation
The following table provides an example of how to present data from counter-assays to identify interfering compounds.
| Compound | Primary Assay IC50 (µM) | Autofluorescence (RFU at 10 µM) | Quenching (% Signal Decrease at 10 µM) | Inhibition with 0.01% Triton X-100 IC50 (µM) | Interference Mechanism |
| Control Inhibitor | 1.2 | < 50 | < 5% | 1.5 | True Inhibitor |
| Compound A | 5.8 | 5000 | < 5% | > 100 | Autofluorescence |
| Compound B | 8.3 | < 50 | 45% | > 100 | Quenching |
| Compound C | 2.5 | < 50 | < 5% | 85.2 | Aggregation |
| Compound D | > 100 | < 50 | < 5% | > 100 | Inactive |
Note: The values in this table are for illustrative purposes.
Visualizations
Below are diagrams created using Graphviz to illustrate key experimental workflows.
Caption: Workflow for identifying false positives due to assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 4. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. docs.abcam.com [docs.abcam.com]
- 7. content.abcam.com [content.abcam.com]
- 8. static.horiba.com [static.horiba.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wyatt.com [wyatt.com]
- 13. researchgate.net [researchgate.net]
- 14. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KG [thermofisher.com]
refining Ac-Arg-Gly-Lys-AMC assay protocol for better accuracy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Ac-Arg-Gly-Lys-AMC fluorogenic substrate. The primary application of this substrate is in a two-step assay to measure histone deacetylase (HDAC) activity, where it serves as the product of the deacetylase reaction that is subsequently cleaved by a protease, typically trypsin, to release a fluorescent signal. It can also be used directly as a substrate for determining protease activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the two-step HDAC assay using Ac-Arg-Gly-Lys(Ac)-AMC?
A1: The assay is based on a coupled enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the lysine residue of the non-fluorescent substrate Ac-Arg-Gly-Lys(Ac)-AMC. In the second step, a protease, typically trypsin, specifically recognizes and cleaves the resulting this compound peptide. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified using a fluorometer. The fluorescence intensity is directly proportional to the HDAC activity.
Q2: What are the recommended excitation and emission wavelengths for detecting AMC?
A2: The free AMC fluorophore is typically excited at a wavelength of 360-380 nm and emits light at 440-460 nm.[1][2][3] It is crucial to confirm the optimal settings for your specific plate reader.
Q3: How should the this compound substrate be stored?
A3: The lyophilized peptide should be stored at -20°C.[][5] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -70°C to avoid repeated freeze-thaw cycles.[5] Protect the substrate from direct light.[5]
Q4: Can I use this compound directly to measure protease activity?
A4: Yes, this compound can be used as a direct fluorogenic substrate to determine the activity of proteases that can cleave the peptide sequence, such as trypsin and other trypsin-like proteases.[][6]
Q5: What is the purpose of creating an AMC standard curve?
A5: An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured by the plate reader into the absolute concentration of the product formed (AMC).[7] This allows for the quantitative determination of enzyme kinetics, such as the initial reaction velocity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Substrate Degradation | - Store the substrate properly at -20°C and protect it from light and moisture. - Prepare fresh substrate solutions for each experiment. - Test the fluorescence of the substrate alone in the assay buffer. |
| 2. Contaminated Reagents | - Use high-purity water and reagents. - Check the background fluorescence of all individual assay components (buffer, enzyme, etc.). | |
| 3. Autohydrolysis of Substrate | - Minimize the time the substrate is in the assay buffer before starting the reaction. - Run a no-enzyme control to determine the rate of non-enzymatic substrate breakdown. | |
| Low or No Signal | 1. Inactive Enzyme | - Ensure the enzyme has been stored correctly according to the manufacturer's instructions. - Perform a positive control experiment with a known active enzyme. - Verify the optimal pH and temperature for your enzyme. |
| 2. Incomplete Trypsin Digestion (in HDAC assay) | - Ensure the trypsin used is active and at an optimal concentration. - Optimize the incubation time for the trypsin digestion step. - Check for trypsin inhibitors in your test compounds. | |
| 3. Incorrect Filter Set on Plate Reader | - Verify that the excitation and emission wavelengths are correctly set for AMC (Ex: 360-380 nm, Em: 440-460 nm).[1][2][3] | |
| Assay Variability (High Standard Deviation) | 1. Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize well-to-well variation. |
| 2. Temperature Fluctuations | - Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader. | |
| 3. Substrate/Compound Precipitation | - Check the solubility of your substrate and test compounds in the assay buffer. - DMSO is often used to dissolve compounds, but high concentrations can inhibit enzymes. Keep the final DMSO concentration below 1-5%.[2] | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the substrate concentration is not limiting (ideally at or below the Km value for initial velocity measurements). |
| 2. Enzyme Instability | - Check the stability of your enzyme in the assay buffer over the time course of the experiment. - Consider adding stabilizing agents like BSA (0.1%) to the buffer.[7] | |
| 3. Product Inhibition | - Analyze initial reaction rates before product accumulation becomes significant. - Dilute the enzyme to slow down the reaction. |
Experimental Protocols
Standard AMC Standard Curve Protocol
-
Prepare a 1 mM AMC stock solution in DMSO.
-
Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of concentrations (e.g., 0-10 µM).
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Measure the fluorescence at Ex/Em = 360-380 nm/440-460 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration and perform a linear regression to determine the slope.
Two-Step HDAC Activity Assay Protocol
-
HDAC Reaction:
-
In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Add 10 µL of your test compound (or vehicle control).
-
Add 20 µL of the HDAC enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Ac-Arg-Gly-Lys(Ac)-AMC substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Development (Trypsin Digestion):
-
Stop the HDAC reaction and initiate the cleavage by adding 100 µL of a developer solution containing trypsin (e.g., 2 µM final concentration) and a trypsin inhibitor stop solution for kinetic reads if needed.
-
Incubate for 15-30 minutes at room temperature.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence at Ex/Em = 360-380 nm/440-460 nm.
-
| Reagent | Stock Concentration | Volume per Well | Final Concentration |
| Assay Buffer | 1x | 50 µL | 1x |
| Test Compound | 10x | 10 µL | 1x |
| HDAC Enzyme | 5x | 20 µL | 1x |
| Ac-Arg-Gly-Lys(Ac)-AMC | 5x | 20 µL | 1x |
| Total HDAC Reaction Volume | 100 µL | ||
| Developer (with Trypsin) | 2x | 100 µL | 1x |
| Total Final Volume | 200 µL |
Visualizations
Caption: Experimental workflow for the two-step HDAC activity assay.
Caption: Signaling pathway of the two-step enzymatic reaction.
References
- 1. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-Arg-Ala-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 5. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ac-Arg-Gly-Lys-AMC and Related Fluorogenic Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and troubleshooting of Ac-Arg-Gly-Lys-AMC and similar fluorogenic peptide substrates to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
A1: For long-term stability, the lyophilized peptide should be stored at or below -20°C.[1] Some suppliers recommend storage at -20°C to -70°C, which can maintain stability for up to twelve months.[2] It is also crucial to protect the product from direct light.[2]
Q2: What is the best way to reconstitute the peptide?
A2: The peptide is typically reconstituted in a high-quality, anhydrous solvent such as DMSO. Due to the potential for DMSO to inhibit some enzymes at higher concentrations, it is advisable to keep the final assay concentration of DMSO low, generally not exceeding 2-3%.[3]
Q3: How should I store the reconstituted peptide solution?
A3: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C to -70°C.[2] When stored at -80°C, the stock solution can be used for up to 6 months, while at -20°C, it is recommended to be used within 1 month.[4][5] Always protect the solution from light.[2]
Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A4: The cleaved 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[6]
Q5: What is the principle behind the two-step HDAC activity assay using Ac-Arg-Gly-Lys(Ac)-AMC?
A5: This assay involves two enzymatic steps. First, a histone deacetylase (HDAC) removes the acetyl group from the lysine residue of the substrate. In the second step, trypsin is added, which specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent AMC molecule.[1][7][8] The increase in fluorescence is directly proportional to the HDAC activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal | Inactive enzyme. | Ensure the enzyme is active and used at the appropriate concentration. Handle enzymes on ice unless otherwise specified. |
| Incorrect buffer composition or pH. | Verify that the assay buffer composition and pH are optimal for both the HDAC and trypsin activity. | |
| Substrate degradation. | Ensure the substrate has been stored and handled correctly. Avoid repeated freeze-thaw cycles and protect from light.[2] Reconstitute a fresh aliquot of the substrate. | |
| High background fluorescence | Autohydrolysis of the substrate. | Run a no-enzyme control to determine the rate of spontaneous substrate breakdown. If high, consider optimizing buffer conditions or using a different substrate. |
| Contaminating proteases in the sample. | If using cell lysates or culture media, be aware of endogenous proteases that may cleave the substrate. Include appropriate protease inhibitors (excluding those that inhibit your enzyme of interest). | |
| Fluorescent compounds in the sample or library. | Test for autofluorescence of your test compounds by running a control without the substrate. | |
| Inconsistent results or high variability | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay, especially during incubation steps. | |
| Substrate precipitation. | Some fluorogenic substrates have low aqueous solubility.[4] Ensure the substrate is fully dissolved in the assay buffer and does not precipitate during the experiment. Sonication or gentle warming (to 37°C) can aid in solubilization.[4][5] | |
| Inhibitor works with the fluorogenic substrate but not the natural substrate | The fluorophore may be contributing to the binding of the inhibitor. | This can be a disadvantage of using modified substrates. Hits from screens using fluorogenic substrates should be validated using an orthogonal assay with the natural substrate.[9] |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage of Lyophilized Peptide | ≤ -20°C | [1] |
| -20°C to -70°C for up to 12 months | [2] | |
| Storage of Reconstituted Peptide | Aliquot and store at -20°C to -70°C | [2] |
| Use within 1 month at -20°C | [4][5] | |
| Use within 6 months at -80°C | [4][5] | |
| AMC Excitation Wavelength | 340-360 nm | |
| AMC Emission Wavelength | 440-460 nm | |
| Final DMSO Concentration in Assay | ≤ 2-3% | [3] |
Experimental Protocols
Standard HDAC Activity Assay Protocol
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your HDAC enzyme (e.g., Tris or HEPES-based buffer).[3]
-
Substrate Stock Solution: Reconstitute lyophilized Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to a stock concentration of 10-30 mM.
-
HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in assay buffer.
-
Trypsin Solution: Prepare a stock solution of trypsin in an appropriate buffer (e.g., TBS, pH 7.4).[4]
-
Stop Solution: Prepare a solution containing a known HDAC inhibitor (e.g., Trichostatin A or SAHA) to stop the deacetylation reaction.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
HDAC enzyme dilution.
-
Test compound or vehicle control.
-
-
Incubate for a pre-determined time at the optimal temperature for your HDAC enzyme.
-
Initiate the reaction by adding the Ac-Arg-Gly-Lys(Ac)-AMC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the HDAC reaction by adding the stop solution.
-
Add the trypsin solution to each well to initiate the second reaction.
-
Incubate for 15-30 minutes at room temperature to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~460 nm.[10]
-
-
Controls:
-
No-Enzyme Control: To measure background fluorescence from substrate autohydrolysis.
-
No-Substrate Control: To measure background fluorescence from the enzyme and test compounds.
-
Positive Control: A known potent inhibitor of the HDAC enzyme.
-
Visualizations
Caption: Workflow for storage, handling, and use of Ac-Arg-Gly-Lys(Ac)-AMC in an HDAC assay.
Caption: Logical troubleshooting guide for common issues in fluorogenic peptide assays.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. Ac-Arg-Gly-Lys(Ac)-AMC Fluorogenic Peptide Substrate ES016: R&D Systems [rndsystems.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Fluorogenic Protease Substrates: Ac-Arg-Gly-Lys-AMC in Focus
For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the selection of an appropriate fluorogenic substrate is paramount. This guide provides a comprehensive comparison of the widely used substrate, Ac-Arg-Gly-Lys-AMC, with other common alternatives. We delve into their performance, supported by experimental data, and offer detailed protocols to aid in your experimental design.
Introduction to Fluorogenic Protease Substrates
Fluorogenic protease substrates are indispensable tools for studying the activity of proteases, enzymes that play critical roles in numerous physiological and pathological processes. These substrates consist of a peptide sequence recognized by a specific protease, linked to a fluorescent molecule (fluorophore). In their intact state, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.
This compound is a classic fluorogenic substrate primarily used for assaying trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine (Arg) and lysine (Lys). The peptide sequence Arg-Gly-Lys is designed to be a target for these enzymes, and upon cleavage, it releases the fluorescent 7-amino-4-methylcoumarin (AMC) group.
Performance Comparison of Fluorogenic Substrates
The choice of a fluorogenic substrate significantly impacts the sensitivity, specificity, and overall reliability of a protease assay. Key performance indicators include the Michaelis constant (Km), catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
Here, we compare this compound to other popular fluorogenic substrates.
| Substrate | Target Protease(s) | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Characteristics |
| This compound | Trypsin-like serine proteases | AMC | Varies with protease | Varies with protease | Varies with protease | Standard, widely used substrate for trypsin-like activity. |
| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin | AMC | ~25 (Thrombin) | ~100 (Thrombin) | ~4 x 10⁶ (Thrombin) | Highly specific for thrombin, also cleaved by trypsin.[1][2][3] |
| Boc-Val-Leu-Lys-AMC | Plasmin, Calpain, Papain | AMC | Varies with protease | Varies with protease | Varies with protease | A sensitive substrate for plasmin and also cleaved by other proteases like calpain and papain.[4][5][6] |
| Ac-Nle-Thr-Pro-Lys-ACC | Thrombin | ACC | 195 ± 30 | 3.2 ± 0.4 | 1.8 x 10⁴ | ACC offers a ~3-fold higher quantum yield than AMC, leading to increased sensitivity.[7][8] |
| (Z-Arg)₂-R110 | Trypsin, other serine proteases | Rhodamine 110 | Varies with protease | Varies with protease | Varies with protease | Rhodamine 110 substrates can be up to 300-fold more sensitive than AMC-based substrates.[9][10] |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | A well-characterized thrombin substrate.[7] |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.
Experimental Protocols
To ensure accurate and reproducible results when comparing different fluorogenic substrates, a standardized experimental protocol is crucial.
General Protocol for Protease Activity Assay Using Fluorogenic Substrates
Materials:
-
Purified protease of interest
-
Fluorogenic substrates (e.g., this compound, Z-Gly-Gly-Arg-AMC, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare stock solutions of each fluorogenic substrate in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Further dilute the stock solutions in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM for kinetic studies).
-
Enzyme Preparation: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction. Mix gently by pipetting.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., AMC: Ex 360-380 nm, Em 440-460 nm).[11][12]
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every minute) for a duration sufficient to establish a linear rate of substrate cleavage.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing a Relevant Biological Pathway and Experimental Concepts
To better understand the context in which these substrates are used and the principles behind their evaluation, the following diagrams are provided.
Caption: Blood Coagulation Cascade.[13][14][15][16][17]
Caption: Workflow for comparing fluorogenic substrates.
Caption: Key factors in choosing a fluorogenic substrate.
Conclusion
The selection of a fluorogenic protease substrate is a critical decision in experimental design. While this compound remains a reliable and widely used substrate for trypsin-like serine proteases, alternatives featuring different peptide sequences or more sensitive fluorophores like ACC and Rhodamine 110 can offer significant advantages in terms of specificity and sensitivity. Researchers should carefully consider the kinetic properties of the substrate with their specific protease of interest and the overall requirements of their assay. By following standardized protocols and understanding the key performance indicators, scientists can confidently select the optimal substrate to generate robust and meaningful data in their protease research.
References
- 1. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Boc-Val-Leu-Lys-AMC › PeptaNova [peptanova.de]
- 6. glpbio.com [glpbio.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris-biotech.de [iris-biotech.de]
- 10. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. Ac-Arg-Ala-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 13. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Coagulation - Wikipedia [en.wikipedia.org]
- 17. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
Navigating Protease Activity: A Guide to Alternative Substrates Beyond Ac-Arg-Gly-Lys-AMC
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from cellular signaling and apoptosis to disease progression in cancer and neurodegenerative disorders. A common tool in the researcher's arsenal for this purpose is the fluorogenic substrate Ac-Arg-Gly-Lys-AMC. While widely used, particularly in two-step assays for histone deacetylase (HDAC) activity involving trypsin-like proteases[1][2][3], its reliance on the 7-amino-4-methylcoumarin (AMC) fluorophore presents certain limitations. These include potential interference from colored compounds in screening libraries and background fluorescence from biological matrices, which can impact assay sensitivity.[4][5]
This guide provides a comprehensive comparison of alternative substrate technologies that address the shortcomings of traditional AMC-based assays. We will explore the principles, performance data, and experimental protocols for rhodamine-based, FRET, bioluminescent, and advanced coumarin substrates, offering researchers and drug development professionals the insights needed to select the optimal tool for their specific applications.
The Landscape of Alternative Protease Substrates
The quest for more sensitive, robust, and versatile protease assays has led to the development of several innovative substrate classes. These alternatives offer advantages such as shifted emission spectra to reduce background noise, improved signal-to-noise ratios through clever biochemical designs, and enhanced quantum yield for greater sensitivity.
Rhodamine-Based Substrates
Rhodamine-based assays represent a significant improvement over their AMC counterparts, primarily by shifting the spectral properties of the assay into a longer wavelength range.[4] This minimizes interference from the autofluorescence of biological samples and colored compounds, which are often problematic in the ultraviolet range where AMC is excited.[4]
Principle of Detection: Similar to AMC substrates, rhodamine-based substrates consist of a peptide sequence recognized by the target protease, linked to a rhodamine 110 (Rh110) fluorophore. In its uncleaved, bis-amide form, the Rh110 is non-fluorescent. Proteolytic cleavage releases the mono-amide or free Rh110, which is highly fluorescent.
Performance Advantages:
-
Higher Sensitivity: Rhodamine 110-based substrates can be up to 300-fold more sensitive than equivalent AMC substrates.[4]
-
Reduced Interference: Excitation and emission at longer wavelengths (e.g., Rh110: Ex 492nm/Em 529nm vs. AMC: Ex 380nm/Em 460nm) significantly reduce false positives and background noise from test compounds and biological materials.[4]
-
Live-Cell Applications: Some rhodamine substrates, like D2R for caspases, are membrane-permeant, allowing for the measurement of protease activity in living cells.[6]
FRET (Fluorescence Resonance Energy Transfer) Substrates
FRET-based substrates employ a sophisticated mechanism that results in a high signal-to-noise ratio.[4] This technology utilizes a matched pair of molecules—a fluorescent donor and a quencher—attached to the same peptide substrate.[4][7]
Principle of Detection: In the intact substrate, the donor and quencher are in close proximity (1-10 nm). When the donor fluorophore is excited, it non-radiatively transfers its energy to the quencher, preventing the emission of light.[7] Upon cleavage of the peptide by a protease, the donor and quencher are separated, disrupting FRET and allowing the donor to fluoresce.[4][7]
Performance Advantages:
-
High Signal-to-Noise Ratio: The "off-to-on" signal generation results in very low background and a high dynamic range.[4]
-
Versatility: A wide variety of donor/quencher pairs are available (e.g., Abz/Dnp, EDANS/DABCYL, 5-FAM/QXL® 520), allowing for the tuning of spectral properties for different applications and multiplexing.[7][8]
-
Multiplexing Potential: The use of spectrally distinct FRET pairs, such as those employing quantum dots, opens the door for high-throughput, multiplexed protease assays.[9]
Bioluminescent Substrates
Bioluminescent assays offer an orthogonal detection method that circumvents the issues of fluorescent interference altogether. These assays are based on the activity of luciferase, an enzyme that produces light through the oxidation of a luciferin substrate.[10]
Principle of Detection: The substrate is a peptide-conjugated aminoluciferin derivative that is not recognized by luciferase.[11][12][13] When a target protease cleaves the peptide, it releases free aminoluciferin. In a coupled reaction, luciferase then utilizes this released aminoluciferin to generate a light signal that is directly proportional to protease activity.[11][12][13]
Performance Advantages:
-
Exceptional Sensitivity: Bioluminescent assays can achieve very low detection limits (≤100 pg of protease), surpassing many fluorescent methods.[11][12]
-
Broad Dynamic Range: These assays have shown a greater dynamic range compared to analogous fluorogenic assays.[14]
-
Reduced Compound Interference: As the signal is light emission rather than fluorescence, these assays are less susceptible to interference from fluorescent compounds, a significant advantage in high-throughput screening.[10]
-
Broader Protease Detection: By using a cocktail of different peptide-luciferin substrates, these assays can detect a wider range of proteases from various classes (serine, cysteine, and metalloproteinases).[11][12]
Advanced Coumarin-Based Substrates: ACC
While AMC is the traditional coumarin-based fluorophore, alternatives like 7-amino-4-carbamoylmethylcoumarin (ACC) have been developed to enhance assay performance.[15]
Principle of Detection: The detection mechanism is identical to that of AMC substrates: cleavage of the amide bond liberates the fluorescent ACC molecule.[15]
Performance Advantages:
-
Enhanced Fluorescence: The ACC fluorophore has an approximately 2.8-fold higher fluorescence yield than AMC at standard wavelengths.[16]
-
Greater Sensitivity: The increased fluorescence allows for more sensitive detection of proteolytic activity, enabling the use of lower enzyme and substrate concentrations.[16]
-
Simplified Synthesis: ACC substrates are reportedly easier to synthesize than their AMC counterparts, which can be an advantage for custom peptide applications.[15][16]
Performance Data Summary
The following table summarizes the key performance characteristics of the alternative substrate classes compared to the traditional AMC-based substrates.
| Substrate Class | Principle | Typical Ex/Em (nm) | Key Advantages | Reported Sensitivity Improvement (vs. AMC) |
| AMC-Based | Fluorogenic | 360-380 / 440-460[4][5] | Well-established, widely available. | Baseline |
| Rhodamine-Based | Fluorogenic | 492 / 529 (for Rh110)[4] | Reduced interference, high sensitivity. | Up to 300-fold[4] |
| FRET-Based | FRET | Donor/Quencher dependent | High signal-to-noise ratio, versatile. | Varies by FRET pair and assay design. |
| Bioluminescent | Luminogenic | N/A (Light Emission) | Exceptional sensitivity, low interference. | At least 10-fold, with lower detection limits (≤100 pg)[11][12][14] |
| ACC-Based | Fluorogenic | 350 / 450 (cleaved)[16] | Higher fluorescence yield than AMC. | ~2.8-fold higher fluorescence yield[16] |
Visualizing the Methodologies
To better understand the practical application and underlying principles of these assays, the following diagrams illustrate a general experimental workflow and the specific mechanisms of FRET and bioluminescent substrates.
Caption: General experimental workflow for a microplate-based protease assay.
Caption: Principle of a FRET-based protease assay.
References
- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]
- 2. Ac-Arg-Gly-Lys(Ac)-AMC | CRB1101637 | Biosynth [biosynth.com]
- 3. glpbio.com [glpbio.com]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 6. biotium.com [biotium.com]
- 7. bachem.com [bachem.com]
- 8. FRET Substrates [eurogentec.com]
- 9. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 10. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Unveiling Protease Cross-Reactivity: A Comparative Analysis of Ac-Arg-Gly-Lys-AMC Hydrolysis
For researchers, scientists, and drug development professionals, understanding the substrate specificity of proteases is paramount for accurate assay design and the development of targeted therapeutics. This guide provides a comparative overview of the cross-reactivity of various proteases with the fluorogenic substrate Ac-Arg-Gly-Lys-AMC, offering insights into its potential applications and limitations.
The tripeptide this compound serves as a substrate for proteases that exhibit a preference for cleavage after basic amino acid residues, particularly lysine. The release of the fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage allows for a sensitive and continuous measurement of proteolytic activity. While this substrate is a valuable tool, its utility is dependent on understanding its susceptibility to cleavage by a range of proteases.
Comparative Analysis of Protease Activity
Direct, side-by-side comparative studies detailing the kinetic parameters of a wide array of proteases with this compound are not extensively available in the current literature. However, based on known protease specificity profiles and data from studies on structurally similar substrates, we can infer the expected reactivity of several key proteases.
| Protease | P1 Preference | Expected Reactivity with this compound | Notes |
| Trypsin | Lys, Arg | High | Trypsin is well-documented to cleave after lysine and arginine residues. The substrate Ac-Arg-Gly-Lys(Ac)-AMC is utilized in a two-step assay where trypsin efficiently cleaves the deacetylated lysine residue[1]. It is therefore highly probable that trypsin will readily hydrolyze this compound. |
| Plasmin | Lys > Arg | Moderate to High | Plasmin, a key enzyme in the fibrinolytic system, shows a strong preference for lysine at the P1 position[2]. While direct kinetic data for this compound is unavailable, plasmin's known substrate specificity suggests it would be a competent enzyme for this substrate. |
| Plasma Kallikrein | Arg, Lys | Moderate | Plasma kallikrein is a serine protease that cleaves after basic amino acids. Although specific data on this compound is lacking, its known preference for arginine and lysine suggests potential cross-reactivity. |
| Cathepsin B | Arg, Lys | Moderate | Cathepsin B, a cysteine protease, can exhibit endopeptidase activity and cleave after arginine and lysine residues. Studies with the similar substrate Z-Arg-Lys-AMC have shown cathepsin B activity, suggesting it may also cleave this compound[3]. |
| Thrombin | Arg > Lys | Low to Moderate | Thrombin's primary specificity is for arginine at the P1 position, with a much lower tolerance for lysine[2]. Therefore, its activity on this compound is expected to be significantly lower than that of trypsin or plasmin. |
| Chymotrypsin | Aromatic (Phe, Tyr, Trp) | Negligible | Chymotrypsin's specificity for large hydrophobic residues at the P1 position makes it highly unlikely to cleave this compound. |
Experimental Protocols
To empirically determine the cross-reactivity of a panel of proteases with this compound, the following general protocol for a fluorometric enzyme assay can be employed.
Materials:
-
This compound substrate (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for serine proteases; specific buffers may be required for other protease classes)
-
Purified proteases of interest (e.g., Trypsin, Plasmin, Cathepsin B, etc.)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Substrate Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.
-
Enzyme Preparation: Reconstitute and dilute each protease to a working concentration in the appropriate assay buffer. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the desired volume of the specific protease solution to the appropriate wells. Include wells with buffer only as a negative control (substrate auto-hydrolysis) and wells with each enzyme but no substrate as a background control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Add the this compound substrate to all wells to reach a final concentration typically in the low micromolar range (e.g., 10-100 µM). The optimal substrate concentration should be determined by performing a substrate titration to determine the Michaelis constant (Km) for each enzyme.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Record data every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) for each protease by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For a more detailed comparison, perform substrate titrations for each protease to determine the kinetic parameters Km and kcat.
-
Experimental Workflow and Signaling Pathways
To visually represent the process of assessing protease cross-reactivity, the following workflow diagram is provided.
Caption: Experimental workflow for assessing protease cross-reactivity with this compound.
In the context of this biochemical assay, a signaling pathway diagram is not directly applicable as the focus is on the direct enzymatic cleavage of a synthetic substrate rather than a cellular signaling cascade. The experimental workflow provides a more relevant visualization of the scientific process.
By following these guidelines and protocols, researchers can effectively evaluate the cross-reactivity of their proteases of interest with this compound, leading to more robust and reliable experimental outcomes.
References
A Head-to-Head Comparison of Protease Activity Assays: Assessing the Reproducibility of Ac-Arg-Gly-Lys-AMC Based Methods
For researchers, scientists, and drug development professionals engaged in protease research, the selection of a robust and reproducible assay is paramount. This guide provides an objective comparison of the widely used Ac-Arg-Gly-Lys-AMC based assay with alternative methods, supported by experimental data to inform your assay selection process.
The enzymatic cleavage of small peptide substrates linked to a fluorescent reporter is a cornerstone of protease activity measurement. Among these, substrates featuring the 7-amino-4-methylcoumarin (AMC) fluorophore, such as Acetyl-L-arginyl-L-glycyl-L-lysine-7-amido-4-methylcoumarin (this compound), are frequently employed for their simplicity and sensitivity. However, the reproducibility of these assays is a critical factor that can be influenced by various experimental parameters. This guide delves into the performance of this compound based assays and compares them with two common alternatives: Förster Resonance Energy Transfer (FRET) and 7-amino-4-carbamoylmethylcoumarin (ACC) based assays.
Comparative Analysis of Protease Assay Performance
To provide a clear overview of the reproducibility of these assays, the following table summarizes key performance metrics. The data is compiled from various studies and represents typical performance characteristics. It is important to note that actual performance may vary depending on the specific enzyme, substrate, and experimental conditions.
| Assay Type | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Z'-Factor | Reference(s) |
| This compound | Trypsin-like Proteases | < 10% | < 15% | Generally > 0.5 | [1][2][3] |
| FRET-based Assay | ADAMTS13 | < 10% | < 15% | > 0.5 | [4] |
| FRET-based Assay | SARS-CoV-2 Mpro | Not explicitly stated | Not explicitly stated | nsp4–5-EDANS substrate showed smallest SD | [5] |
| ACC-based Assay | Various Proteases | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
CV: Coefficient of Variation; SD: Standard Deviation. Generally, intra-assay CVs <10% and inter-assay CVs <15% are considered acceptable for biological assays. A Z'-factor >0.5 indicates an excellent assay for high-throughput screening.
Delving into the Methodologies
This compound Based Assay
This assay relies on the enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore. Upon cleavage, the free AMC exhibits a significant increase in fluorescence, which can be monitored in real-time.
Experimental Workflow:
This compound Assay Workflow
Detailed Experimental Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 0.15 M NaCl, 1.0 mM CaCl2, 0.1 mg/mL BSA, pH 7.6), a stock solution of the enzyme (e.g., 10 nM Trypsin), and a stock solution of the this compound substrate.
-
Assay Setup: In a microplate, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
FRET-based Assays
FRET assays utilize a pair of fluorophores, a donor and an acceptor, linked by a protease-cleavable peptide. When the substrate is intact, the close proximity of the fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor fluorescence. Upon cleavage of the peptide linker, the fluorophores separate, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
Experimental Workflow:
FRET-based Protease Assay Workflow
Detailed Experimental Protocol:
A general protocol for a FRET-based protease assay is as follows:
-
Reagent Preparation: Prepare an appropriate assay buffer, a stock solution of the protease, and a stock solution of the FRET-labeled peptide substrate.
-
Assay Setup: To the wells of a microplate, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Add the FRET substrate to each well.
-
Fluorescence Measurement: Monitor the fluorescence of both the donor and acceptor fluorophores over time.
-
Data Analysis: Calculate the ratio of donor to acceptor fluorescence. The change in this ratio over time is proportional to the enzyme activity.
ACC-based Assays
Substrates containing 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorogenic leaving group offer an alternative to AMC. ACC-based substrates have been reported to have an approximately 3-fold higher quantum yield than their AMC counterparts.[6] This increased fluorescence sensitivity allows for the use of lower enzyme and substrate concentrations, which can be advantageous when working with precious reagents or to minimize substrate inhibition.[6]
Detailed Experimental Protocol:
A protocol for using ACC substrates is similar to that for AMC substrates, with the primary difference being the excitation and emission wavelengths.
-
Reagent Preparation: Prepare assay buffer, enzyme, and ACC-substrate stock solutions.
-
Assay Setup: Add buffer and enzyme to microplate wells.
-
Initiate Reaction: Add the ACC substrate to start the reaction.
-
Fluorescence Measurement: Monitor the fluorescence increase at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[6]
-
Data Analysis: Calculate the initial reaction velocity from the kinetic data.
Application in Signaling Pathway Analysis
These protease assays are instrumental in dissecting complex biological processes. For instance, the urokinase-type plasminogen activator (uPA) system, a key player in cancer cell invasion and metastasis, can be studied using these methods. uPA, a serine protease, activates plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating cell migration.
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway:
uPA Signaling Pathway
Conclusion
The choice of a protease assay depends on the specific requirements of the experiment. This compound based assays offer a reliable and straightforward method for measuring the activity of trypsin-like proteases, with generally good reproducibility as indicated by acceptable CV values.[1][2][3] FRET-based assays provide an alternative with comparable reproducibility and are particularly useful for studying protease activity in complex biological samples.[4] ACC-based substrates present an advantage in terms of higher sensitivity, which can be crucial when enzyme or substrate availability is limited.[6] By carefully considering the principles, protocols, and performance metrics outlined in this guide, researchers can select the most appropriate assay to generate high-quality, reproducible data in their protease research endeavors.
References
- 1. cusabio.com [cusabio.com]
- 2. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Trypsin Activity Assay Kit (Fluorometric) (ab282916) | Abcam [abcam.com]
- 5. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
A Comparative Guide to the Fluorogenic Protease Substrate Ac-Arg-Gly-Lys-AMC for Researchers
For researchers and professionals in drug development engaged in the study of proteases, the selection of an appropriate substrate is critical for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of the fluorogenic substrate Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), detailing its advantages and disadvantages against common alternatives, supported by experimental data and protocols.
This compound: A Substrate for Trypsin-like Proteases
This compound is a synthetic peptide substrate designed for the detection of trypsin-like protease activity. The peptide sequence, containing basic amino acid residues Arginine (Arg) and Lysine (Lys), makes it a target for proteases that preferentially cleave at the C-terminus of these residues. Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored over time to determine enzyme kinetics.
Mechanism of Action
The enzymatic cleavage of this compound and subsequent fluorescence emission is a straightforward process. In its bound state, the AMC fluorophore is non-fluorescent. Proteolytic cleavage liberates the free AMC, which exhibits strong fluorescence with excitation and emission maxima typically around 360-380 nm and 440-460 nm, respectively.
Advantages and Disadvantages of this compound
The utility of this compound as a protease substrate is best understood by examining its inherent strengths and weaknesses.
Comparison with Alternative Substrates
Several alternatives to this compound exist, each with distinct characteristics. The choice of substrate often depends on the specific experimental requirements, such as the target protease, desired sensitivity, and potential for assay interference.
| Substrate Type | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| This compound | AMC | ~360-380 | ~440-460 | Well-established, good sensitivity, targets trypsin-like proteases. | Susceptible to UV interference, lower quantum yield than some alternatives. |
| Peptide-ACC | ACC | ~380 | ~460 | Higher fluorescence yield than AMC, easier to synthesize.[1] | Still operates in the UV/blue range. |
| Peptide-Rhodamine 110 | Rhodamine 110 | ~492 | ~529 | Red-shifted spectra reduce interference, very high sensitivity.[2][3] | Symmetric versions can complicate kinetics.[3] |
| FRET Substrates | e.g., EDANS/DABCYL | ~340 | ~490 | High signal-to-noise ratio, amenable to diverse peptide sequences.[4] | Can be more expensive, requires careful donor/acceptor pair selection. |
Experimental Protocols
General Protease Assay using this compound
This protocol provides a general framework for a continuous kinetic assay. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions: Dilute the substrate stock solution and the enzyme solution to the desired concentrations in the assay buffer. A typical final substrate concentration is in the range of 10-100 µM.
-
Set up the assay: In a 96-well black microplate, add the assay buffer to each well.
-
Add the enzyme: Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.
-
Initiate the reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Monitor kinetics: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis can be calculated by converting the change in fluorescence units to the concentration of released AMC using a standard curve of free AMC.
Conclusion
This compound is a valuable tool for the study of trypsin-like proteases, offering a balance of sensitivity and ease of use. However, researchers should be aware of its limitations, particularly the potential for interference from compounds that absorb UV light and the availability of more sensitive or specific substrates. Alternatives such as ACC- and Rhodamine 110-based substrates, as well as FRET peptides, provide enhanced features that may be more suitable for certain applications, such as high-throughput screening or assays with complex biological samples. The selection of the optimal substrate will ultimately depend on a careful consideration of the specific research question and experimental context.
References
A Kinetic Comparison of ACC and AMC Fluorogenic Substrates: A Guide for Researchers
In the realm of drug discovery and enzyme research, the use of fluorogenic substrates is paramount for quantifying enzyme activity. Among the most common are substrates based on 7-amino-4-methylcoumarin (AMC). However, a related coumarin, 7-amino-4-carbamoylmethylcoumarin (ACC), presents several advantages. This guide provides a detailed kinetic comparison of ACC and AMC fluorogenic substrates, supported by experimental data, to aid researchers in selecting the optimal substrate for their assays.
Data Presentation: Kinetic Parameters
A direct comparison of the kinetic constants for the same peptide substrate coupled to either ACC or AMC reveals the interchangeability of these fluorophores in terms of enzymatic recognition. The following table summarizes the steady-state kinetic constants for two tetrapeptide substrates of thrombin, differing only in their fluorogenic leaving group.
| Substrate Sequence | Leaving Group | K_m (μM) | k_cat/K_m (M⁻¹s⁻¹) |
| P4-Nle-P3-Thr-P2-Pro-P1-Lys | ACC | 13 ± 2 | 1.1 x 10⁶ |
| P4-Nle-P3-Thr-P2-Pro-P1-Lys | AMC | 12 ± 2 | 1.2 x 10⁶ |
| P4-Leu-P3-Gly-P2-Pro-P1-Lys | ACC | 25 ± 5 | 5.4 x 10⁵ |
| P4-Leu-P3-Gly-P2-Pro-P1-Lys | AMC | 28 ± 6 | 4.8 x 10⁵ |
Data sourced from a study on profiling protease specificity.[1]
As the data indicates, the Michaelis constant (K_m) and the catalytic efficiency (k_cat/K_m) are comparable for both ACC and AMC substrates when tested with thrombin.[1] This demonstrates that the choice of fluorophore does not significantly alter the enzyme's affinity for the substrate or its overall catalytic activity.
Key Differences and Advantages of ACC
Despite similar kinetic profiles, ACC substrates offer significant practical advantages over their AMC counterparts. The primary distinction lies in their fluorescence properties. The free ACC fluorophore exhibits an approximately 3-fold higher quantum yield than free AMC.[1] This enhanced fluorescence sensitivity allows for a reduction in both enzyme and substrate concentrations required to achieve a sufficient signal in an assay.[1] This is particularly beneficial when working with enzymes that are available in limited quantities.[1]
Furthermore, the synthesis of ACC-based substrates is often more straightforward. The bifunctional nature of ACC facilitates efficient solid-phase synthesis using standard Fmoc-based protocols.[1]
Experimental Protocols
To perform a kinetic analysis of an enzyme using either ACC or AMC fluorogenic substrates, the following general protocol can be adapted.
I. Materials and Reagents:
-
Enzyme of interest
-
ACC or AMC-conjugated peptide substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like NaCl, CaCl₂, etc.)
-
DMSO (for dissolving substrates)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Standard fluorophore (free ACC or AMC) for calibration
II. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. On the day of the experiment, thaw and dilute the enzyme to the desired final concentration in assay buffer. Keep the enzyme on ice.
-
Substrate Stock Solution: Dissolve the ACC or AMC-conjugated peptide substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Substrate Dilutions: Perform serial dilutions of the substrate stock solution in assay buffer to create a range of concentrations. The final concentrations in the assay should typically span from 0.1 to 10 times the expected K_m value.
-
Standard Curve: Prepare a series of dilutions of the free ACC or AMC fluorophore in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations of the product.
III. Assay Procedure:
-
Plate Setup: To each well of a 96-well black microplate, add the desired volume of each substrate dilution. It is recommended to perform each concentration in triplicate. Include wells with assay buffer only as a blank control.
-
Enzyme Addition: Initiate the enzymatic reaction by adding a specific volume of the diluted enzyme solution to each well. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence intensity over time.
-
For AMC substrates: Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1]
-
For ACC substrates: Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm for the free fluorophore.[1] Note that the conjugated substrate has different spectral properties.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the rate from RFU/min to moles/min using the standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of Ac-Arg-Gly-Lys-AMC: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ac-Arg-Gly-Lys-AMC (Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin), a fluorogenic substrate commonly used in enzyme activity assays. Adherence to these guidelines is essential to mitigate risks and comply with safety regulations.
Key Safety and Disposal Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal. The primary disposal method is to consign the material to an approved waste disposal plant.[1]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₈O₇ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 600.67 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 660846-97-9 | --INVALID-LINK-- |
| Purity (HPLC) | 95.45% | --INVALID-LINK-- |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | --INVALID-LINK-- |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side-shields, protective gloves (impervious), and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a suitable respirator.[1]
2. Waste Segregation:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
3. Container Management:
-
Ensure the hazardous waste container is compatible with the chemical waste.
-
Keep the container tightly sealed when not in use to prevent spills or evaporation.[1]
-
Store the waste container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
4. Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.[1]
-
Use absorbent materials to contain and clean up the spill.
-
Dispose of the contaminated absorbent materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The contents and container must be disposed of at an approved waste disposal plant.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
